The table below summarizes the core pharmacokinetic properties of this compound:
| Parameter | Property/Value | Details/Context |
|---|---|---|
| BCS Classification | Class I [1] | High solubility, high permeability [1]. |
| Oral Bioavailability | ~90% [1],接近完全吸收 [2] | Well absorbed from the upper gastrointestinal tract [3]. |
| Time to Peak Plasma Concentration (T~max~) | ~1 hour [4] [2] | Rapid absorption after oral administration. |
| Effect of Food | Slight reduction in absorption rate [2] | Can be administered with or without food [4]. |
| Protein Binding | 10-15% [1] [4] [3] | Low binding to plasma proteins, primarily albumin [1] [3]. |
| Volume of Distribution (V~d~) | 0.23 L/kg [1], 5.2-5.8 L [3] | Widely distributed in most body fluids [4]. |
| Metabolism | Not significantly metabolized [4] [3] [5] | No detectable metabolism; stable in body fluids [1] [5]. |
| Route of Elimination | Renal (>90% unchanged) [4] [3] [5] | Excreted via glomerular filtration and tubular secretion [3]. |
| Elimination Half-Life (t~1/2~) | 0.5 - 1.2 hours [1] [2] | In adults with normal renal function. |
| Clearance (CL/F) | ~4.3 mL/min/kg [1], ~376 mL/min [3] | Primarily renal clearance. |
This compound is not absorbed in the stomach but is rapidly and almost completely absorbed in the upper intestine [5]. It demonstrates dose-proportional increases in both maximum plasma concentration (C~max~) and area under the curve (AUC) over a range of 250 mg to 1000 mg [1] [2]. While the rate of absorption may be slightly delayed by food, the extent of absorption is not significantly affected, allowing for administration without regard to meals [4] [2].
This compound achieves wide distribution throughout most body fluids [4]. Its low protein binding (10-15%) suggests a lower potential for protein-binding displacement interactions [1] [4] [3]. The antibiotic is effectively distributed to tissues, though it does not penetrate well into the cerebrospinal fluid (CSF) or aqueous humour of the eye [5]. Selective localization has been observed in the kidney and liver tissues in animal studies [6].
A key characteristic of this compound is that it undergoes no detectable metabolism in the body [1] [3] [5]. It is excreted largely unchanged in the urine, with 70% to 100% of a dose recovered within 6-8 hours of administration [3] [5]. This renal excretion occurs through both glomerular filtration and tubular secretion [3]. The high urinary concentrations achieved (500–1000 µg/mL after 250–500 mg doses) make it highly effective for treating urinary tract infections [5].
Researchers employ several key methodologies to characterize this compound's pharmacokinetic profile:
While this compound itself is not metabolized by CYP450 enzymes, genetic variation in membrane transporters may influence its disposition. The following diagram illustrates the key pathways and sites of potential pharmacogenomic impact on this compound pharmacokinetics.
Key pharmacokinetic pathway of this compound, highlighting sites for potential drug interactions and pharmacogenomic influence.
The primary mechanism of action is the inhibition of bacterial cell wall synthesis. This compound's beta-lactam ring binds to Penicillin-Binding Proteins (PBPs), inhibiting the transpeptidation/cross-linking step of peptidoglycan synthesis, leading to bacterial cell lysis and death [4] [2]. A major resistance mechanism is bacterial production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the drug [4] [2].
To fully understand cephalexin's action, it's important to see where it interferes in the bacterial cell wall synthesis pathway. The following diagram illustrates the key steps and the specific point of inhibition:
Diagram of peptidoglycan biosynthesis and this compound inhibition.
As shown in the pathway, the final stages of peptidoglycan assembly occur outside the cell membrane. This compound must cross the membrane to reach its targets. It is a zwitterion (contains both positive and negative charges) and is actively transported into bacterial cells by specific proton-dependent peptide transporters on the bacterial membrane, which contributes to its excellent oral bioavailability [1] [2].
Research on this compound's mechanism and efficacy often involves specific in vitro and ex vivo models. The following table outlines common methodologies cited in the literature:
| Method/Model | Application | Key Findings / Utility |
|---|---|---|
| Classical Time-Kill Assays [3] | Assess bactericidal activity & pharmacodynamics (PD) | Quantifies rate and extent of bacterial killing over time at various drug concentrations [3]. |
| Tripartite (Macrophage-Bacteria-Antibiotic) Model [3] | Investigates interaction between antibiotic & host immune cells | Revealed cooperation: macrophages enhanced this compound killing at low inoculum sizes; protection of bacteria occurred at very high inoculums [3]. |
| Caco-2 Cell Line Uptake Studies [2] | Screens for structural features needed for oral absorption | Model for intestinal peptide transporter (PEPT1), guiding design of orally absorbed cephalosporins [2]. |
For research and development purposes, key quantitative data on this compound's properties are essential. The following table consolidates this information:
| Pharmacokinetic Parameter | Value / Range | Conditions & Notes |
|---|---|---|
| Oral Bioavailability | ~90-100% [4] [1] | Well absorbed from the upper gastrointestinal tract [4]. |
| Time to Peak Plasma Concentration (T~max~) | ~1 hour [5] [4] | After oral administration. |
| Plasma Protein Binding | 10-15% [6] [5] [4] | Primarily to serum albumin. |
| Elimination Half-Life (T~1/2~) | 0.5 - 1.2 hours [6] [1] | In patients with normal renal function. |
| Route of Elimination | >90% excreted unchanged in urine [5] [4] | Via glomerular filtration and tubular secretion. |
| Minimum Inhibitory Concentration (MIC) Data | Organism | Typical MIC Range (μg/mL) |
| Staphylococcus aureus (MSSA) | ~0.5 - 8 [3] | Value is strain-dependent. |
| Escherichia coli | ~1 - 16 [5] | Value is strain-dependent. |
The clinical utility of this compound is challenged by bacterial resistance, which operates through several well-characterized mechanisms [5] [7]:
Cephalexin's bactericidal activity arises from its inhibition of penicillin-binding proteins (PBPs), thereby disrupting bacterial cell wall synthesis [1] [2]. Its spectrum is characteristic of first-generation cephalosporins.
The table below summarizes the in vitro susceptibility of key bacterial pathogens to this compound based on historical data [3]:
| Bacterial Species / Group | Approximate MIC90 or Inhibitory Concentration (µg/mL) | Notes / Susceptibility |
|---|---|---|
| Gram-Positive Bacteria | ||
| Staphylococcus aureus (non-MRSA) | ≤ 6.3 [3] | 88% of strains inhibited by 6.3 µg/mL [3]. Less effective against β-lactamase-producing strains [4]. |
| Streptococcus pyogenes (Group A) | ≤ 3.1 [3] | A common target for respiratory tract infections [5] [1]. |
| Streptococcus pneumoniae | ≤ 3.1 [3] | A common target for respiratory tract infections [5] [1]. |
| Gram-Negative Bacteria | ||
| Escherichia coli | 12.5 - 25 [3] | 80-96% of strains inhibited by 25 µg/mL; common cause of UTIs [5] [3] [6]. |
| Klebsiella pneumoniae | 12.5 - 25 [3] | 72-96% of strains inhibited by 25 µg/mL [3]. |
| Proteus mirabilis | 12.5 - 25 [3] | 56-96% of strains inhibited by 25 µg/mL [5] [3]. |
| Naturally Resistant Bacteria | ||
| Pseudomonas species | Resistant [3] | Inherently resistant to this compound [3]. |
| Enterococcus species | Resistant [1] | Inherently resistant to this compound [1]. |
| Indole-positive Proteus | Resistant [3] | Inherently resistant to this compound [3]. |
| Aerobacter | Resistant [3] | Inherently resistant to this compound [3]. |
Bacteria can evade this compound's action through several well-characterized resistance mechanisms prevalent in Gram-positive pathogens [7]. The following diagram illustrates these primary pathways.
These resistance strategies present significant challenges in clinical practice, especially with the rise of multidrug-resistant organisms like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE), which the WHO classifies as high-priority pathogens [7].
Standardized in vitro methods are critical for quantifying this compound's antibacterial activity and monitoring resistance.
Broth Dilution for Minimum Inhibitory Concentration (MIC): The core quantitative method for determining this compound's potency [3] [4].
Agar Disk Diffusion for Zone of Inhibition: A common qualitative and semi-quantitative method [4].
Data Interpretation: MIC values and zone diameters are interpreted using CLSI breakpoints, which correlate in vitro activity with expected clinical efficacy [4]. Pharmacokinetic/pharmacodynamic (PK/PD) derived breakpoints may also be used as an alternative [4].
Pharmacokinetics: this compound is rapidly and nearly completely absorbed after oral administration, with peak plasma concentrations occurring within 1 hour [1] [6]. It is widely distributed, not metabolized, and over 90% is excreted unchanged in the urine, making it effective for urinary tract infections [1] [6].
Clinical Indications: Approved uses include acute otitis media, pharyngitis, skin and soft tissue infections, bone infections, and urinary tract infections caused by susceptible organisms [5] [1] [6].
Cephalexin is a beta-lactam antibiotic belonging to the first generation of cephalosporins. Its core properties are summarized in the table below [1] [2] [3]:
| Property | Description |
|---|---|
| Chemical Name | (6R,7R)-7-{[(2R)-2-amino-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1] |
| Molecular Formula | C₁₆H₁₇N₃O₄S [1] |
| Molecular Weight | 347.39 g/mol (Anhydrous) [1] |
| BCS Classification | Class I (High solubility, High permeability) [3] |
| Mechanism of Action | Bactericidal; inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan cross-linking [2] [4]. |
| Bioavailability | ~90% after oral administration [3] |
| Protein Binding | 10-15% [1] [2] [3] |
| Volume of Distribution | ~0.23 L/kg [3] |
| Metabolism | Not significantly metabolized [1] [2] |
| Route of Elimination | >90% excreted unchanged in urine via glomerular filtration and tubular secretion within 8 hours [1] [5] |
| Half-Life | 0.5 - 1.2 hours in adults with normal renal function [3] |
This compound's bactericidal activity and potential resistance mechanisms can be visualized as follows:
This compound bactericidal mechanism and bacterial resistance pathways.
The primary mechanism involves binding to PBPs and inhibiting the transpeptidation reaction for peptidoglycan cross-linking, leading to a weakened cell wall and osmotic lysis [2] [4]. Bacteria develop resistance through beta-lactamase enzyme production, PBP target site modification, and efflux pump overexpression [2].
Pharmacokinetic parameters from clinical studies and significant drug interactions are summarized below:
Table: Key Pharmacokinetic Parameters from Clinical Studies (Single Oral Dose) [3]
| Dose (mg) | Mean Cmax (µg/mL) | Mean Tmax (hr) | Half-life (hr) | AUC (µg·h/mL) |
|---|---|---|---|---|
| 250 | ~9 - 9.7 | ~1 | 0.5 - 1.2 | - |
| 500 | ~12.3 - 18 | ~1 | 0.5 - 1.2 | ~66.1 |
| 1000 | ~25 - 32 | ~1 | 0.5 - 1.2 | ~163.6 |
Table: Significant Drug-Drug and Drug-Food Interactions [2] [3] [5]
| Interacting Substance | Effect on this compound Pharmacokinetics | Clinical Recommendation |
|---|---|---|
| Probenecid | Inhibits renal tubular secretion of this compound, increasing plasma concentration and AUC (e.g., from 68.1 to 117 µg·h/mL) [3]. | Coadministration is not recommended [5]. |
| Metformin | This compound decreases the renal clearance of metformin, increasing its Cmax and AUC [2] [5]. | Monitor patients and adjust metformin dose as necessary [5]. |
| Omeprazole / Ranitidine | Significant changes in Cmax and AUC have been observed [3]. | Monitor for potential changes in antibiotic efficacy. |
| Zinc Sulfate | Significant changes in Cmax and AUC have been observed [3]. | Monitor for potential changes in antibiotic efficacy. |
This compound's activity covers various Gram-positive and some Gram-negative bacteria [5]:
| Category | Susceptible Bacteria (Common Isolates) |
|---|---|
| Gram-Positive Bacteria | Staphylococcus aureus (methicillin-susceptible), Streptococcus pneumoniae (penicillin-susceptible), Streptococcus pyogenes [5]. |
| Gram-Negative Bacteria | Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Haemophilus influenzae, Moraxella catarrhalis [5]. |
Notable Resistances: this compound is not active against methicillin-resistant Staphylococcus aureus (MRSA), most enterococci, Pseudomonas spp., Enterobacter spp., and Acinetobacter calcoaceticus [5].
For researchers designing studies or evaluating this compound, consider these key technical aspects:
| Property | Acidic pH (below pI) | At Isoelectric Point (pI ~4.5-4.7) | Alkaline pH (above pI) |
|---|---|---|---|
| Predominant Net Charge | Cationic (Positive) [1] | Neutral (Zwitterion) [1] | Anionic (Negative) [1] |
| Solubility | Higher (Ionic form) [1] | Lower (Neutral form) [1] | Higher (Ionic form) [1] |
| Chemical Stability | Chemically sensitive, can lead to degradation [1] | More stable | Chemically sensitive, can lead to degradation [1] |
The isoelectric point and zwitterionic behavior can be confirmed through several experimental methods:
The diagram below outlines a logical workflow for investigating this compound's zwitterion properties, connecting key concepts and experimental approaches.
7-Aminocephalosporanic acid (7-ACA) is the fundamental synthon for all semi-synthetic cephalosporin antibiotics, including this compound [1]. It consists of a β-lactam ring fused to a dihydrothiazine ring [2]. Semisynthetic cephalosporins are produced by modifying the side chains at the 3- and 7- positions of this core structure [3] [2].
This compound is a first-generation cephalosporin. Introduced in 1967, it is effective against various Gram-positive bacteria and is used for urinary tract, respiratory tract, and skin infections [2]. Its key structural feature is the addition of specific side chains to the 7-ACA nucleus.
The relationship between the core 7-ACA molecule and the final antibiotic derivatives can be visualized as a structural hierarchy:
Structural derivation of this compound from the 7-ACA core. The core nucleus is functionalized with specific side chains to produce antibiotics with different properties.
The production of this compound begins with obtaining the 7-ACA nucleus, which is then chemically acylated.
The 7-ACA core can be obtained from the precursor Cephalosporin C (CPC) through chemical or enzymatic processes [4].
The synthesis involves chemically adding specific side chains to the 7-ACA nucleus. While a precise protocol for this compound was not detailed in the search results, the general acylation process for a similar cephalosporin (cefpodoxime) is as follows [3]:
The properties of the starting material (7-ACA) and the final drug (this compound) are critical for R&D.
Table 1: Characteristics of 7-ACA and this compound
| Property | 7-ACA | This compound |
|---|---|---|
| CAS Number | 957-68-6 [5] | Not in search results |
| Molecular Formula | C10H12N2O5S [5] | Not in search results |
| Molecular Weight | 272.28 g/mol [5] | Not in search results |
| Appearance | White to off-white crystalline powder [5] | Not in search results |
| Melting Point | >300 °C [5] | Not in search results |
| Water Solubility | 409.6 mg/L at 23°C [5] | Not in search results |
| pKa | 2.59 (predicted) [5] | Not in search results |
| log P | -1.87 to -3.4 (predicted) [1] [5] | Not in search results |
Table 2: Key Antibacterial and Pharmacokinetic Properties of this compound
| Property | Description |
|---|---|
| Antibiotic Generation | First-Generation [2] |
| Antimicrobial Spectrum | Broad-spectrum, effective against Gram-positive bacteria (e.g., Staphylococcus aureus, streptococci) and some Gram-negative bacteria [2]. |
| Mechanism of Action | Bactericidal; inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [2]. |
| β-Lactamase Stability | Moderate susceptibility to β-lactamases [2]. |
| Key Clinical Uses | Urinary tract infections (UTIs), respiratory tract infections, skin and soft tissue infections [2]. |
| Cross-Reactivity | Exhibits modest cross-allergy in patients with penicillin hypersensitivity [2]. |
For researchers characterizing these compounds, the following advanced methodologies are noted:
The table below summarizes three distinct HPLC methods for quantifying Cephalexin (CPH), each developed for a specific application, from drug substance testing to residue analysis.
| Method Objective | Chromatographic Conditions | Key Performance Data | Application & Context |
|---|
| Stability-Indicating Assay (for drug substance) | Column: Enable C18G (250 mm × 4.6 mm, 5 μm) Mobile Phase: Methanol:0.01 M TBAHS (50:50, v/v) Flow Rate: 1.0 mL/min Detection: 254 nm Retention Time: ~3.2 minutes [1] | Linearity: 1–120 μg/mL (r ≥ 0.999) Precision (RSD): < 2% Accuracy: > 99% LOD/LOQ: Not specified in excerpt [1] | Quality control and stability studies of this compound in pharmaceutical dosage forms. The method is validated to separate the drug from its degradation products [1]. | | Eco-friendly Residue Analysis (with Cefixime) | Column: Hypersil BDS C18 (250 × 4.6 mm, 5 μm) Mobile Phase: Acidic water:ACN (85:15, v/v), pH 4.5 Flow Rate: 2.0 mL/min Detection: 254 nm [2] | Linearity: 0.05–10 ppm (r ≥ 0.9998) LOD: 0.003 ppm for CPH LOQ: 0.008 ppm for CPH Recovery: 99–99.5% [2] | Detection of trace-level antibiotic residues on manufacturing equipment for cleaning validation. Employs a Quality-by-Design (QbD) approach [2]. | | Simultaneous Quantification (with Sodium Benzoate) | Column: C18 column Mobile Phase: Phosphate buffer (pH 5.0): Methanol (60:40, v/v) Flow Rate: 1.0 mL/min Detection: 254 nm [3] | Linearity: 10–100 μg/mL for CPH Precision (RSD): < 2% Accuracy: 99.5–100.5% for CPH [3] | Quality control of suspension formulations containing both this compound and the preservative sodium benzoate [3]. |
This protocol is adapted from a validated method for determining this compound Monohydrate in pharmaceutical dosage forms [1].
This document describes an ultra-fast liquid chromatographic (UFLC) method for the quantification of this compound Monohydrate in dry syrup formulation. The method is stability-indicating and can separate the active pharmaceutical ingredient from its degradation products formed under stress conditions.
The workflow for the method development and application is summarized below:
To establish the stability-indicating nature of the method, stress the standard drug solution under the following conditions [1]:
The method should be validated according to ICH guidelines [1].
The experimental procedure for the stability-indicating assay involves several key stages, from preparation to data analysis, as shown below:
Q1: What is the advantage of using TBAHS in the mobile phase? TBAHS (Tetrabutylammonium hydrogen sulfate) is an ion-pairing agent. It can improve the chromatographic peak shape and retention of ionic or ionizable compounds like this compound, leading to better separation [1].
Q2: How sensitive can an HPLC method for this compound be? For routine analysis of formulations, LOQs in the μg/mL range are typical. However, for specialized applications like detecting residues on manufacturing equipment, highly sensitive methods with LOQs as low as 0.008 ppm (8 ng/mL) have been developed using advanced optimization techniques [2].
Q3: Can this compound be analyzed with other drugs simultaneously? Yes, as shown in the comparison table, HPLC methods have been successfully developed and validated for the simultaneous quantification of this compound with other drugs like cefixime [2] or excipients like sodium benzoate [3].
The widespread use of this compound (CPX), a cephalosporin antibiotic, poses a significant environmental challenge due to its persistence in water and potential to foster antibiotic-resistant genes [1]. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as efficient and environmentally friendly technologies for the removal of such recalcitrant compounds from contaminated water sources [2] [1]. These processes operate on the principle of generating highly reactive radical species (e.g., hydroxyl radicals) that can mineralize organic pollutants into less harmful end-products [1].
This document provides a detailed experimental framework for the photocatalytic degradation of this compound using some of the most effective and recently developed catalyst systems.
The table below summarizes key performance data and optimal conditions for three distinct photocatalytic systems as reported in recent literature.
Table 1: Comparative summary of photocatalytic systems for this compound degradation.
| Photocatalyst | Optimal Catalyst Loading | Optimal CPX Concentration | Optimal pH | Light Source | Degradation Efficiency / Rate Constant | Key Findings |
|---|---|---|---|---|---|---|
| TiO₂ Nanoparticles (Anatase) [3] | 0.5 g/L | Up to 20 mg/L | Not specified | 365 nm UV light | Complete degradation achieved; Rate constants: 0.023 min⁻¹ and 0.422 min⁻¹ | Process is non-spontaneous and endothermic; Degradants are less antibacterial. |
| Fe–TiO₂–Bi₂O₃ Nanocomposite [2] | 1.5 g/L | 5 mg/L | 9 | 50 W LED (395-400 nm) | 74% in 240 min | Visible-light active; Performance enhanced to 96% in 120 min under UV. |
| ZnO Nanowires [4] | 20 - 80 mg/L | Not specified | Circumneutral to Alkaline (7.2 - 9.2) | Simulated Sunlight | Rate constants: 0.119 - 0.252 min⁻¹ | •OH and O₂•⁻ are primary radicals; HCO₃⁻ and NOM inhibit degradation. |
This protocol is adapted from Roslan et al. (2025), which provides foundational insights into the kinetics and thermodynamics of this compound (CEP) degradation [3].
This protocol, based on a 2025 study, outlines the use of a doped, visible-light-active ternary nanocomposite [2].
The degradation of this compound by photocatalytic AOPs follows a consistent mechanistic workflow, leading to the formation of less harmful products.
The following diagram illustrates the sequential steps involved in a standard photocatalytic degradation experiment.
Diagram 1: A generalized workflow for conducting photocatalytic degradation experiments.
Liquid Chromatography-Mass Spectrometry (LC-MS) analysis reveals that the primary degradation pathways for this compound involve attacks on its core structure by generated radicals [3] [4].
The protocols outlined demonstrate that photocatalytic AOPs are a viable and powerful technology for the remediation of water contaminated with this compound. The choice of catalyst allows for flexibility, from highly efficient UV-driven TiO₂ systems to modern visible-light-active composites like Fe–TiO₂–Bi₂O₃.
For researchers implementing these protocols, it is crucial to:
This compound (CPX) is a first-generation β-lactam antibiotic widely used to treat bacterial infections in both human and veterinary medicine. As an emerging environmental contaminant, this compound has been frequently detected in wastewater treatment plants at concerning levels, often reaching mg·L⁻¹ concentrations in pharmaceutical manufacturing effluents. The persistence of this compound in aquatic environments poses significant ecological risks, including the potential development of antibiotic resistance genes (ARGs) and disruption of aquatic ecosystems. These concerns have driven the need for effective removal strategies specifically tailored for this pharmaceutical compound.
The presence of this compound in wastewater is particularly problematic due to its poor biodegradability and potential to promote antimicrobial resistance in environmental bacteria. Studies have shown that high-level this compound in wastewater treatment systems can significantly affect the fate and spread of antibiotic resistance genes, including β-lactam ARGs. Furthermore, this compound's antibacterial properties can inhibit the microbial communities essential for conventional biological wastewater treatment processes, thereby reducing treatment efficiency and necessitating specialized removal approaches such as adsorption techniques.
The removal of this compound from aqueous solutions through adsorption involves several fundamental mechanisms that govern the interaction between the antibiotic molecules and the adsorbent surface:
Electrostatic Interactions: These occur between charged functional groups on the adsorbent surface and the ionizable groups of the this compound molecule. The carboxyl and amine groups in this compound's structure can undergo protonation or deprotonation depending on solution pH, significantly influencing adsorption capacity. Research indicates that electrostatic attraction is particularly significant when using metal substrates like aluminum, where strong interactions facilitate this compound removal under basic pH conditions [1].
π-π Interactions: These play a crucial role when using carbon-based adsorbents with aromatic structures. The electron-donor-acceptor relationships between this compound's β-lactam ring and the graphitic domains of carbon materials enhance adsorption affinity. These interactions are less affected by pH variations compared to electrostatic forces, providing more consistent performance across different wastewater matrices.
Hydrogen Bonding: The oxygen and nitrogen atoms in this compound's molecular structure can form hydrogen bonds with oxygen-containing functional groups (-OH, -COOH) on the adsorbent surface. This mechanism is particularly significant with biomass-derived adsorbents that feature abundant surface hydroxyl groups, facilitating stronger adsorbate-adsorbent interactions.
Pore Filtration and Physical Adsorption: The physical entrapment of this compound molecules within the porous structure of adsorbents represents another important mechanism, especially for materials with well-developed pore structures. The matching between this compound's molecular dimensions (approximately 11.5 Å × 5.5 Å × 4.5 Å) and the adsorbent's pore size distribution critically determines the efficiency of this mechanism, with optimal performance typically observed in mesoporous materials.
Several operational parameters significantly impact the adsorption efficiency of this compound from wastewater:
Solution pH: The solution pH affects both the ionization state of this compound and the surface charge of the adsorbent. This compound (pKa₁ = 2.56, pKa₂ = 6.88, pKa₃ = 9.95) exists predominantly as a cation at pH < 2.56, as a zwitterion between pH 2.56-6.88, and as an anion at pH > 6.88. The pH-dependent speciation directly influences adsorption capacity, with optimal removal typically observed near neutral pH for most carbon-based adsorbents.
Contact Time and Kinetics: Adsorption efficiency increases with contact time until equilibrium is established. Most systems reach equilibrium within 60-120 minutes, with initial rapid uptake followed by a slower approach to saturation. The kinetics generally follow pseudo-second-order models, suggesting that the rate-limiting step involves chemisorption rather than mere physical diffusion.
Temperature: The thermodynamic parameters of this compound adsorption provide insights into the process spontaneity and nature. Most studies report negative ΔG values, indicating spontaneous processes, while the magnitude and sign of ΔH help distinguish between physical (ΔH < 25 kJ/mol) and chemical (ΔH > 25 kJ/mol) adsorption mechanisms.
Competing Substances: Wastewater matrices typically contain various organic compounds and ions that can compete for adsorption sites. The presence of natural organic matter, anions, and other pharmaceuticals can significantly reduce this compound removal efficiency, necessitating pretreatment in complex wastewater streams.
Objective: To synthesize and characterize powdered activated carbon (PPAC) from pomegranate peel waste for effective this compound removal from aqueous solutions. This protocol adapts the method described by Fazlzadeh et al. with modifications for improved reproducibility [2].
Materials and Equipment:
Procedure:
Raw Material Preparation:
Chemical Activation:
Carbonization:
Post-Treatment:
Surface Morphology Analysis:
Crystalline Structure Determination:
Surface Functional Groups Identification:
Specific Surface Area and Porosity:
Adsorption Kinetics:
Adsorption Isotherms:
The efficiency of various adsorbents for this compound removal can be systematically evaluated through their adsorption capacities, kinetic parameters, and optimal operational conditions. The following table summarizes the performance characteristics of different adsorbents documented in the literature:
Table 1: Comparison of Adsorbent Performance for this compound Removal
| Adsorbent Type | Maximum Adsorption Capacity (mg/g) | Optimal pH | Equilibrium Time (min) | Kinetic Model | Isotherm Model |
|---|---|---|---|---|---|
| PPAC [2] | 48.78 | 5-7 | 120 | Pseudo-second-order | Langmuir |
| Nano-zero-valent iron from Nettle [3] | 1667 | 6-7 | N/R | N/R | N/R |
| Activated carbon nanoparticles [3] | 7 | N/R | N/R | N/R | N/R |
| Aluminum substrate [1] | N/R | Basic (9) | N/R | N/R | N/R |
Note: N/R = Not reported in the cited search results
The exceptionally high adsorption capacity of nano-zero-valent iron from Nettle highlights the potential of surface-engineered nanomaterials for this compound removal, though practical applications must consider factors like cost, stability, and reusability. The powdered activated carbon from pomegranate peel offers a more sustainable alternative with moderate capacity, while conventional activated carbon nanoparticles show limited performance, possibly due to unsuitable pore structure for this compound molecules.
Table 2: Operational Parameters for Optimal this compound Adsorption
| Parameter | Optimal Range | Effect on Adsorption |
|---|---|---|
| Solution pH | 5-7 (PPAC) [2], Basic (Aluminum) [1] | Affects this compound speciation and adsorbent surface charge |
| Adsorbent Dosage | 0.5-2 g/L | Higher dosage increases removal efficiency until site saturation |
| Initial Concentration | 10-100 mg/L | Higher concentrations drive adsorption but decrease percentage removal |
| Temperature | 21-25°C | Moderate temperatures generally favorable for physical adsorption |
| Contact Time | 60-120 minutes | Varies with adsorbent type and initial concentration |
| Agitation Speed | 150-200 rpm | Ensures proper mixing and reduces boundary layer resistance |
The optimization of these parameters is critical for scaling laboratory results to practical applications. The pH dependence varies significantly between adsorbent types, with carbon-based materials typically performing better in slightly acidic to neutral conditions, while metal-based adsorbents like aluminum show enhanced performance under basic conditions due to different adsorption mechanisms.
Photocatalytic processes represent a promising alternative for this compound degradation, particularly for wastewater streams where adsorption may be less effective. Advanced oxidation processes utilize strong hydroxyl radicals to break down the this compound molecule into less harmful constituents:
UV/H₂O₂ System: The combination of ultraviolet radiation with hydrogen peroxide has demonstrated significant efficacy in this compound degradation. A factorial plan evaluation revealed that UVC direct photolysis contributed only 12% to overall CEX removal, while the complete UV/H₂O₂ system achieved 83.2% degradation of this compound and 76.2% reduction in aromaticity within 60 minutes [4]. The oxidant concentration was identified as the most statistically significant variable in the process.
Kinetic Considerations: The degradation follows pseudo-first-order kinetics with rate constants of kUVC = 0.0031 min⁻¹ for direct photolysis and kUV/H₂O₂ = 0.0367 min⁻¹ for the combined process. Artificial neural networks have proven effective in predicting this compound removal by photochemical treatments, offering valuable tools for process optimization.
Electrochemical approaches utilizing conventional substrates like aluminum have emerged as viable alternatives for this compound removal. This method leverages electrochemical principles to activate the metal surface for enhanced adsorption:
Process Optimization: The first step involves obtaining active states of aluminum electrodes through voltametric curves at different pH values (4, 7, and 9) to identify optimal interaction conditions between this compound and the metal surface [1]. Basic pH conditions facilitate strong electrostatic interactions that drive the adsorption process.
Characterization and Validation: Following treatment, electrolyte solutions are analyzed using UV-Vis spectroscopy, while aluminum surfaces are examined through optical micrography and X-ray diffraction. Quantum-chemical calculations further corroborate aluminum-cephalexin interactions, providing theoretical support for the observed adsorption phenomena.
The following diagram illustrates the decision-making workflow for selecting appropriate this compound removal techniques based on wastewater characteristics and treatment objectives:
Diagram 1: Decision workflow for selecting this compound removal techniques
Spectrophotometric Method:
High-Performance Liquid Chromatography:
Control Samples:
Calibration Standards:
Poor Adsorption Efficiency: If adsorption capacity is significantly lower than literature values, verify the solution pH and adjust to optimal range. Check the activation procedure of the adsorbent, particularly the carbonization temperature and duration. Ensure the adsorbent is thoroughly washed to neutral pH after chemical activation.
Slow Kinetics: Extended equilibrium times may result from insufficient mixing or inappropriate particle size. Ensure agitation speed is maintained at 150-200 rpm and consider reducing adsorbent particle size through additional grinding and sieving.
Data Fitting Issues: If adsorption data poorly fits both Langmuir and Freundlich models, consider alternative isotherm models such as Temkin or Sips. Verify that equilibrium has been truly reached by extending the contact time in kinetic experiments.
Chemical Handling: Use appropriate personal protective equipment when handling phosphoric acid during activated carbon preparation. Conduct acid treatment in a fume hood to avoid inhalation exposure.
High-Temperature Operations: Exercise caution when operating the furnace at 800°C. Use heat-resistant gloves and tongs when handling hot materials. Allow adequate cooling time before material transfer.
Waste Disposal: Properly dispose of this compound-containing solutions according to local regulations for pharmaceutical waste. Consider neutralization before disposal of extreme pH solutions.
Adsorption technologies offer viable solutions for removing this compound from wastewater streams, with various adsorbents demonstrating significant potential. The use of agricultural waste-derived activated carbons, such as those from pomegranate peel, represents a sustainable approach that aligns with circular economy principles. Meanwhile, advanced materials like nano-zero-valent iron show remarkable capacity but require further investigation regarding scalability and cost-effectiveness.
Future research should focus on developing hybrid systems that combine adsorption with complementary technologies like photocatalytic degradation or biological treatment. The regeneration and reuse of adsorbents also warrant deeper investigation to improve process economics. Additionally, exploration of selective adsorbents capable of targeting this compound in complex wastewater matrices would address a significant challenge in practical implementation.
As regulatory frameworks evolve to address pharmaceutical pollutants in water systems, the protocols and application notes presented here provide researchers and wastewater treatment professionals with essential tools for implementing effective this compound removal strategies. Continued optimization and validation of these approaches will contribute to reducing the environmental impact of antibiotics and mitigating the development of antimicrobial resistance in aquatic environments.
Cephalexin is a first-generation cephalosporin antibiotic widely used in human and veterinary medicine for treating various bacterial infections. As with all pharmaceutical compounds, ensuring its quality, safety, and efficacy requires robust analytical methods for detection and quantification. The instability of the beta-lactam ring in cephalosporins necessitates careful monitoring of degradation products to guarantee therapeutic effectiveness and minimize potential toxicity. These application notes provide detailed protocols and methodological overviews of current chromatographic techniques for this compound analysis in pharmaceutical formulations, biological samples, and food products, addressing the growing need for reliable detection methods in quality control laboratories, regulatory settings, and research institutions.
The analytical challenges associated with this compound detection include its susceptibility to degradation under various stress conditions (hydrolytic, oxidative, thermal, and photolytic), the complexity of sample matrices (such as biological fluids, animal tissues, and environmental samples), and the need for low detection limits to monitor residual levels in compliance with regulatory standards. This document synthesizes the most current and effective approaches to address these challenges, with particular emphasis on chromatographic separations, sample preparation techniques, and method validation according to international guidelines.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for this compound determination across various matrices. These methods offer the advantages of high sensitivity, excellent reproducibility, and the ability to separate this compound from its degradation products and matrix interferences. The following table summarizes key HPLC and UPLC conditions for this compound detection:
Table 1: HPLC and UPLC Conditions for this compound Analysis
| Parameter | Pharmaceutical Analysis [2] | Residue Analysis in Swine [1] | Stability-Indicating Method [7] | Eco-Friendly RP-HPLC [5] |
|---|---|---|---|---|
| Technique | UFLC-PDA | UPLC-MS/MS | RP-HPLC-PDA | RP-HPLC-UV |
| Column | Enable C18G (250 × 4.6 mm, 5 μm) | C18 column | C8 column | Hypersil BDS C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Methanol:0.01M TBAHS (50:50, v/v) | Acidified solvent with purification using MCX cartridges | Ammonium acetate buffer (pH 4.5) and acetonitrile (gradient) | Acidic water:ACN (85:15, v/v), pH 4.5 |
| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min | 2.0 mL/min |
| Detection | PDA at 254 nm | Tandem Mass Spectrometry | PDA detection | UV at 254 nm |
| Linearity | 1.0–120 μg/mL | 5–100 μg/kg (depending on matrix) | Not specified | 0.05–10 ppm |
| Retention Time | Method-dependent | Method-dependent | Adequate separation of degradation products | Optimized via BBD |
The chromatographic separation of this compound typically employs reversed-phase columns with C8 or C18 stationary phases. Mobile phases often combine aqueous buffers with organic modifiers such as methanol or acetonitrile. The use of ion-pairing reagents like tetrabutylammonium hydrogen sulfate (TBAHS) has been shown to improve peak shape and separation efficiency for this compound in pharmaceutical formulations [2]. For stability-indicating methods, gradient elution is often necessary to adequately separate this compound from its multiple degradation products formed under various stress conditions [7].
Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-tandem MS provide superior sensitivity and specificity for this compound detection, especially in complex matrices like biological fluids and food samples. These techniques combine the separation power of liquid chromatography with the selective detection capabilities of mass spectrometry, enabling accurate quantification even at trace levels. The following table compares key validation parameters for this compound detection across different analytical techniques:
Table 2: Method Validation Parameters for this compound Detection
| Validation Parameter | HPLC-UV [2] | UPLC-MS/MS [1] | Kinetic-Spectrophotometry [9] | Voltammetry [9] |
|---|---|---|---|---|
| Linearity Range | 1.0–120 μg/mL | 5–100 μg/kg | 1–16 μg/mL | 2–45 μg/mL |
| LOD | Not specified | 5 μg/kg (fat, urine), 10 μg/kg (muscle, liver, kidney, feces) | ~0.3 μg/mL | ~0.6 μg/mL |
| LOQ | Not specified | As above for LOD | 1.0 μg/mL | ~2.0 μg/mL |
| Precision (% RSD) | <2% | <8.6% | 1.42–3.0% | 1.42–3.0% |
| Accuracy (% Recovery) | >99% | 95.4–100.7% | 98.7–101.4% | 98.7–101.4% |
The application of Quality by Design (QbD) principles and Design of Experiments (DoE) in analytical method development has gained significant traction in recent years. These approaches employ systematic methodology to understand the multidimensional relationship between critical method parameters and performance characteristics, thereby ensuring robust method performance [4][5]. For instance, Box-Behnken design has been successfully applied to optimize chromatographic conditions for the simultaneous detection of this compound and cefixime residues in manufacturing equipment [5].
Sample preparation is a critical step in this compound analysis, particularly for complex matrices. Various extraction techniques have been developed depending on the sample type:
Pharmaceutical formulations: Simple dissolution in suitable solvents (mobile phase or buffer) followed by filtration typically suffices for quality control purposes [2].
Biological tissues (swine): Efficient extraction requires 1% sulfuric acid followed by purification using MCX cartridges (mixed-mode cation exchange) to remove matrix interferences before UPLC-MS/MS analysis [1].
Food matrices (pork, milk): Magnetic Molecular Imprinted Polymers (MMIPs) offer highly selective extraction, leveraging their specific recognition cavities for this compound, resulting in excellent cleanup and pre-concentration capabilities [8].
Solid-Phase Extraction (SPE) remains a common approach for sample clean-up and pre-concentration. The emerging application of molecularly imprinted polymers (MIPs) specifically designed for this compound represents a significant advancement in selective sample preparation. These synthetic polymers create tailor-made binding sites with memory of the size, shape, and functional groups of this compound, enabling highly specific extraction from complex matrices [8]. The magnetic version (MMIPs) facilitates convenient separation using an external magnet, eliminating the need for centrifugation or filtration, with adsorption equilibrium reached within 60 minutes [8].
This protocol describes a stability-indicating method for determination of this compound in pharmaceutical formulations.
Prepare a mixture of methanol and 0.01M TBAHS (50:50, v/v). To prepare 0.01M TBAHS solution, accurately weigh 3.3954 g of TBAHS and dissolve in 1000 mL of HPLC grade water. Degas both solutions by sonication for 20 minutes before use.
Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Add about 10 mL of mobile phase, sonicate for 5 minutes, and dilute to volume with mobile phase to obtain a stock solution of 1000 μg/mL. Prepare working standards by appropriate dilution of the stock solution with mobile phase.
For dry syrup formulation, accurately weigh powder equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask. Add about 10 mL of mobile phase, sonicate for 20 minutes, and dilute to volume. Filter through a 0.2 μm membrane filter before injection.
The method should meet the following system suitability criteria before sample analysis:
This protocol describes a sensitive method for determination of this compound residues in swine tissues, urine, and feces.
Validate the method according to FDA or EMA guidelines, including:
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended use. The following parameters should be evaluated when validating this compound detection methods:
Specificity: Ability to unequivocally assess this compound in the presence of potentially interfering components, including degradation products and matrix components. For stability-indicating methods, peak purity should be demonstrated using photodiode array detection (PDA) [7].
Linearity: Demonstrated over a defined concentration range (e.g., 1.0–120 μg/mL for pharmaceutical analysis) with a correlation coefficient (r²) of at least 0.99 [2].
Accuracy: Typically evaluated through recovery studies at three concentration levels (80%, 100%, 120% of target concentration), with acceptable recovery ranging from 95–105% depending on the matrix and concentration level [1][2].
Precision: Includes both repeatability (intra-day precision) and intermediate precision (inter-day, different analysts, different instruments), expressed as % RSD. Acceptable precision is typically ≤2% for pharmaceutical formulations and ≤15% for trace analysis [2][1].
Detection and Quantitation Limits: LOD and LOQ should be determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or using statistical approaches [2].
Robustness: Ability of the method to remain unaffected by small, deliberate variations in method parameters (flow rate, mobile phase composition, column temperature). Experimental design approaches such as Plackett-Burman or Fractional Factorial designs can be employed for systematic evaluation of robustness [4].
Chromatographic methods are extensively used for quality control of this compound in pharmaceutical dosage forms (tablets, capsules, dry syrups). The HPLC-UV method [2] allows for routine analysis of this compound content in formulations, ensuring compliance with pharmacopeial standards. Stability studies under various stress conditions (hydrolytic, oxidative, thermal, photolytic) help identify degradation products and establish appropriate storage conditions and shelf life [7].
Monitoring this compound residues in animal-derived food products is crucial for food safety. Regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound in edible tissues and milk [8]. The developed UPLC-MS/MS method [1] and MMIPs-based extraction coupled with HPLC detection [8] provide sensitive and selective approaches for monitoring compliance with these regulatory limits.
Determination of this compound in biological matrices (plasma, serum, urine) is important for pharmacokinetic studies and therapeutic drug monitoring. LC-MS methods offer the required sensitivity and selectivity for these applications, enabling precise quantification at the low concentrations typically found in biological fluids.
The following diagram illustrates the workflow for developing an HPLC method for this compound detection:
The following diagram illustrates the comprehensive sample preparation process for this compound detection in complex matrices:
The analytical methods presented in these application notes provide comprehensive approaches for the detection and quantification of this compound across various matrices. Chromatographic techniques, particularly HPLC and UPLC coupled with UV or mass spectrometric detection, offer the versatility, sensitivity, and specificity required for pharmaceutical analysis, residue monitoring, and bioanalytical applications. The implementation of Quality by Design principles and green chemistry metrics in method development enhances method robustness while reducing environmental impact.
When selecting an appropriate method for this compound detection, consideration should be given to the intended application, required sensitivity, available instrumentation, and regulatory requirements. For routine quality control of pharmaceutical formulations, HPLC-UV methods typically suffice, while for trace analysis in complex matrices, LC-MS/MS methods provide the necessary sensitivity and specificity. The continued advancement in sample preparation techniques, particularly the development of selective materials like molecularly imprinted polymers, promises further improvements in analytical efficiency and reliability for this compound detection.
This compound monohydrate is a first-generation cephalosporin antibiotic widely used to treat respiratory tract, urinary tract, and skin infections. As a β-lactam antibiotic, this compound possesses limited chemical stability and can degrade under various environmental conditions, potentially forming multiple degradation products that may impact drug safety and efficacy. Stability-indicating HPLC methods are specifically designed and validated to accurately quantify this compound while simultaneously separating and identifying its degradation products, providing crucial data for pharmaceutical formulation development, quality control, and shelf-life determination.
The International Conference on Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) mandate that pharmaceutical manufacturers demonstrate the stability characteristics of active pharmaceutical ingredients (APIs) through validated analytical methods that can detect changes in API concentration over time while distinguishing the API from its degradation products. These methods must be specific, accurate, precise, and robust enough to reliably monitor drug product quality throughout its shelf life. The fundamental principle of stability-indicating methodology is that it should clearly separate the active pharmaceutical ingredient from its degradation products, impurities, and excipients, allowing for accurate quantification of this compound even in partially degraded samples [1] [2].
The development of stability-indicating HPLC methods for this compound requires systematic optimization of chromatographic parameters to achieve adequate separation of this compound from its potential degradation products. Based on comprehensive research, the stationary phase selection typically involves reversed-phase C8 or C18 columns with particle sizes of 5 μm or smaller, which provide optimal efficiency and separation capability for this compound and its related substances. The mobile phase composition represents a critical parameter that significantly impacts separation efficiency, peak symmetry, and overall method performance.
Mobile Phase Options: Successful separations have been achieved using various mobile phase systems, including:
Detection Parameters: Optimal detection wavelength for this compound is typically 254-261 nm, where the compound exhibits strong UV absorption. The flow rate generally ranges from 0.4 to 1.0 mL/min depending on column dimensions and mobile phase composition, while column temperature is often maintained at ambient conditions or controlled at 30°C for improved reproducibility [1] [5].
The implementation of Quality by Design (QbD) principles in HPLC method development employs statistical experimental design to systematically optimize analytical methods while thoroughly understanding the method's operational boundaries. The Box-Behnken design represents an efficient response surface methodology that evaluates multiple factors simultaneously with minimal experimental runs, significantly enhancing method robustness and performance.
Critical Method Parameters: In the QbD framework, organic composition, flow rate, and mobile phase pH are identified as critical method parameters that significantly impact resolution and retention time as key method responses. Through systematic optimization, researchers have determined that a mobile phase composed of acidic water:acetonitrile (85:15, v/v) at pH 4.5 adjusted by phosphoric acid with a flow rate of 2.0 mL/min provides an optimal balance between high resolution and relatively short analysis time [6].
Method Operability Ranges: The QbD approach establishes clear method operable design regions (MODR) where method performance remains consistent, ensuring reliability during routine use. This systematic approach to method development enhances method robustness while reducing the risk of method failure during validation and transfer between laboratories, ultimately supporting regulatory compliance through demonstrated method understanding [6].
Table 1: Optimized Chromatographic Conditions for this compound Stability-Indicating HPLC Method
| Parameter | Specification | Alternative Conditions |
|---|---|---|
| Column | Kromasil C8 (250 mm × 4.6 mm, 5 μm) | Enable C18G (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 0.1% OPA:ACN (45:55, v/v) | Ammonium acetate (pH 4.5):ACN (gradient) |
| Flow Rate | 1.0 mL/min | 0.4-2.0 mL/min |
| Detection Wavelength | 215 nm | 254-261 nm |
| Column Temperature | Ambient | 30°C |
| Injection Volume | 20 μL | 5-20 μL |
| Retention Time | ~2.3 minutes | 2-5 minutes |
| Run Time | 10 minutes | 8-15 minutes |
The stability-indicating HPLC method for this compound must be thoroughly validated according to ICH guideline Q2(R1) to demonstrate its reliability and suitability for intended applications.
Table 2: Method Validation Parameters for this compound Stability-Indicating HPLC Method
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1-120 μg/mL | - |
| Correlation Coefficient (r²) | >0.999 | ≥0.999 |
| Precision (RSD) | <2% | ≤2% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| LOD | 0.26-0.5 μg/mL | - |
| LOQ | 0.79-2.0 μg/mL | - |
| Specificity | No interference from degradation products | Peak purity >0.999 |
| Robustness | Within acceptable variation | System suitability parameters within limits |
System suitability tests are integral to method validation and ensure daily performance of the chromatographic system. These tests should be performed before sample analysis using a standard solution containing this compound at 100% test concentration.
The validated stability-indicating HPLC method enables comprehensive evaluation of this compound stability under various stress conditions, providing critical insights for formulation development and storage condition selection.
The following diagram illustrates the comprehensive workflow for this compound stability-indicating HPLC analysis:
Figure 1: Comprehensive Workflow for this compound Stability-Indicating HPLC Analysis
The stability-indicating HPLC methods presented in these application notes provide robust, accurate, and precise approaches for analyzing this compound in pharmaceutical formulations and stability samples. The method effectively separates this compound from its degradation products across various stress conditions, enabling comprehensive stability assessment in compliance with ICH guidelines. The QbD approach to method development enhances method robustness while the validation data demonstrates excellent performance characteristics. These methods are readily applicable in quality control laboratories for routine analysis, stability studies, and cleaning validation in pharmaceutical manufacturing.
This compound, a first-generation cephalosporin antibiotic, can exist as different isomers or epimers, primarily the Δ² and Δ³ isomeric forms. The separation and quantification of these epimers is crucial in pharmaceutical development and quality control, as different isomeric forms can exhibit varying antimicrobial activities and stability profiles. Chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), have been extensively applied to achieve this separation efficiently [1] [2]. These methods are vital for analyzing reaction mixtures, bulk pharmaceuticals, and finished dosage forms to ensure drug purity, safety, and efficacy.
This protocol is adapted from the method developed to separate and determine the Δ² and Δ³ isomers of 7-ADCA and this compound monohydrate in their mixtures [1].
This method provides a validated approach for determining this compound monohydrate in pharmaceutical dosage forms and can serve as a basis for epimer separation development [3].
While developed for cefprozil diastereomers, this highly sensitive LC-MS/MS protocol demonstrates key parameters applicable to challenging separations of cephalosporin isomers, including the use of mass-compatible mobile phases [4].
The table below summarizes the key parameters from the cited protocols for easy comparison.
| Parameter | Protocol 1: RP-HPLC [1] | Protocol 2: UFLC [3] | Protocol 3: HPLC-MS/MS [4] |
|---|---|---|---|
| Application | Δ²/Δ³ Isomers of this compound | This compound Assay | Cefprozil Isomers (Example) |
| Column | C18 | C18 (250 x 4.6 mm, 5 μm) | C18 (150 x 2.0 mm, 3 μm) |
| Mobile Phase | ACN/MeOH + Buffer (pH 3.0-7.6) | MeOH:0.01M TBAHS (50:50) | 0.5% FA / ACN (Gradient) |
| Flow Rate | Not Specified | 1.0 mL/min | 0.3 mL/min |
| Detection | UV | UV (254 nm) | MS/MS (MRM) |
| Runtime | Not Specified | ~ Few minutes (implied) | 4.0 min |
| Key Feature | Separation of Δ²/Δ³ isomers | Robust pharmaceutical assay | High sensitivity & specificity |
Successful separation of this compound epimers requires careful optimization of several critical parameters:
The following diagram outlines the general workflow for developing and executing a chromatographic method for this compound epimer separation:
Mesoporous silica nanoparticles (MSNs), characterized by high surface areas (often exceeding 1000 m²/g), tunable pore sizes (2-50 nm), and surface functionalization possibilities, have emerged as highly effective adsorbents for the removal of pharmaceutical contaminants from water [1]. Among these contaminants, the antibiotic cephalexin (CFX) is a pollutant of concern due to its widespread use and potential to contribute to antibiotic resistance [2] [3]. These application notes summarize the key optimization parameters and provide a detailed protocol for the efficient adsorption of this compound from aqueous solutions using mesoporous silica, specifically MCM-41.
Optimization of the adsorption process is critical for achieving high removal efficiency. The following parameters have been identified as the most significant based on experimental designs, including Response Surface Methodology (RSM) [4].
| Parameter | Optimal Range | Effect on Adsorption |
|---|---|---|
| Solution pH | 3.0 | Lower pH (acidic) favors adsorption, likely due to enhanced electrostatic interactions between the adsorbent surface and the this compound molecule [4]. |
| Adsorbent Dosage | 800 mg/L | Increasing dosage provides more active sites, enhancing removal percentage until a saturation point is reached [4]. |
| Initial this compound Concentration | 50 mg/L | Lower concentrations favor higher percentage removal, while the adsorption capacity (mg/g) typically increases with higher initial concentrations until saturation [4]. |
| Contact Time | 30 minutes | Adsorption is rapid initially and reaches equilibrium within this timeframe under optimal conditions [4]. |
| Temperature | 40 °C | A moderate increase in temperature can enhance the adsorption rate and capacity, suggesting an endothermic process [4]. |
| Property | Value | Conditions |
|---|---|---|
| Maximum Removal Efficiency | 90.3% | pH 3.0, 800 mg/L MCM-41, 50 mg/L CFX, 40°C, 30 min [4]. |
| BET Surface Area of MCM-41 | ~1,097 m²/g | Characterized by N₂ adsorption-desorption [4]. |
| Pore Diameter | >2.0 nm | Confirming mesoporous structure [4]. |
| Adsorption Kinetics | Pseudo-second-order | Indicates that chemisorption is the rate-limiting step [2]. |
| Adsorption Isotherm | Freundlich model | Suggests multilayer adsorption on a heterogeneous surface [2]. |
The following diagram outlines the core experimental procedure for batch adsorption studies.
Title: Batch Adsorption Experimental Workflow
Step-by-Step Procedure:
% Removal = (C₀ - Cₑ)/C₀ × 100, where C₀ and Cₑ are the initial and equilibrium concentrations (mg/L), respectively.qₑ = (C₀ - Cₑ)V / m, where V is the volume of solution (L) and m is the mass of adsorbent (g).The high removal efficiency of MCM-41 for this compound is attributed to its high surface area and the presence of silanol (Si-OH) groups which can interact with the functional groups of the this compound molecule [4]. The dominance of the pseudo-second-order kinetic model suggests that valence forces through sharing or exchange of electrons (chemisorption) are involved [2]. The fit to the Freundlich isotherm indicates adsorption occurs on a heterogeneous surface [2].
The interplay of key factors can be visualized in the following optimization diagram:
Title: Key Factor Interactions for Optimization
Mesoporous silica MCM-41 is a highly effective adsorbent for removing this compound from aqueous solutions. The adsorption process is optimized at pH 3.0 with an adsorbent dose of 800 mg/L, achieving over 90% removal of this compound under reported conditions [4]. The process is fast, following pseudo-second-order kinetics, and the equilibrium data is well-described by the Freundlich isotherm model [2]. This protocol provides a reliable foundation for researchers to develop efficient water treatment strategies for antibiotic removal.
The widespread use of antibiotics in veterinary and medical applications has led to increasing concerns regarding water contamination and the development of bacterial resistance in humans and other organisms. Cephalexin (CPX), a cephalosporin antibiotic, is frequently detected in water sources due to its incomplete absorption in biological systems and subsequent excretion into the environment. Traditional water treatment methods often fail to completely remove these pharmaceutical compounds, necessitating the development of advanced oxidation processes that can effectively degrade such emerging contaminants. Among these, heterogeneous photocatalysis has gained significant attention due to its ability to utilize solar energy for the mineralization of organic pollutants into harmless byproducts under ambient conditions [1] [2].
The Fe-TiO₂-Bi₂O₃ ternary nanocomposite represents an innovative approach to enhancing photocatalytic efficiency by combining the advantages of multiple semiconductor materials. This system addresses the inherent limitations of individual semiconductors, particularly TiO₂, which despite its excellent optical properties, chemical resistance, and low toxicity, suffers from a wide bandgap (3.4 eV) that restricts its activation to UV light and rapid recombination of photogenerated electron-hole pairs. By incorporating Fe and Bi₂O₃, the composite achieves enhanced visible light absorption and reduced charge carrier recombination, resulting in significantly improved photocatalytic performance for antibiotic degradation [1] [2].
The synthesis of the ternary photocatalyst follows a straightforward sol-gel method that allows for precise control over composition and morphology. This protocol has been optimized to achieve homogeneous distribution of dopants and maximize photocatalytic activity [1] [2].
Solution Preparation:
Doping Incorporation:
Composite Formation:
Aging and Drying:
Calcination:
Post-processing:
Table 1: Optimization Parameters for Fe-TiO₂-Bi₂O₃ Synthesis
| Parameter | Range Tested | Optimal Value | Impact on Performance |
|---|---|---|---|
| Fe doping concentration | 3-7 wt% | 3 wt% | Higher concentrations may introduce recombination centers |
| Bi₂O₃ content | 7-11 wt% | 11 wt% | Enhances visible light absorption and charge separation |
| Calcination temperature | 400-500°C | 450°C | Balances crystallinity and surface area |
| Calcination time | 2-4 hours | 2.5 hours | Complete crystallization without excessive particle growth |
Comprehensive characterization of the synthesized Fe-TiO₂-Bi₂O₃ nanocomposite is essential to confirm successful preparation and understand structure-activity relationships.
Table 2: Characterization Techniques and Key Parameters for Fe-TiO₂-Bi₂O₃
| Technique | Key Parameters | Expected Outcomes |
|---|---|---|
| XRD | Cu Kα radiation, 20-80° range | Crystallite phase identification, anatase dominant |
| FESEM | 2-5 kV acceleration voltage | Morphology, particle size distribution, elemental mapping |
| DRS | 300-800 nm range, BaSO₄ reference | Band gap estimation, visible light absorption confirmation |
| FTIR | 400-4000 cm⁻¹ range, ATR mode | Functional groups, metal-oxygen bond confirmation |
| BET Surface Area | N₂ adsorption, 77 K | Surface area, pore size distribution |
The photocatalytic degradation experiments require a carefully configured system to ensure reproducible and reliable results.
Reaction Mixture Preparation:
Adsorption-Desorption Equilibrium:
Photocatalytic Degradation:
Sample Processing:
The efficiency of this compound degradation using the Fe-TiO₂-Bi₂O₃ photocatalyst is influenced by several operational parameters. Systematic optimization using response surface methodology based on central composite design has identified optimal conditions for maximum degradation efficiency [1] [2].
Table 3: Optimization of Operational Parameters for this compound Degradation
| Parameter | Range Tested | Optimal Condition | Impact on Degradation Efficiency |
|---|---|---|---|
| Catalyst loading | 0.5-1.5 g/L | 1.5 g/L | Higher loadings provide more active sites until light penetration is limited |
| This compound concentration | 5-15 mg/L | 5 mg/L | Lower concentrations favor faster degradation due to reduced competition for active sites |
| Solution pH | 3-9 | 9 | Alkaline conditions promote •OH generation and catalyst surface charge |
| Reaction time | 0-240 min | 240 min (visible), 120 min (UV) | Longer exposure increases degradation extent |
| Light source | Visible (50W LED), UV (15W) | UV light | UV light achieves higher efficiency in shorter time |
The optimized Fe-TiO₂-Bi₂O₃ photocatalyst demonstrates superior performance compared to alternative photocatalytic systems for this compound degradation.
Table 4: Performance Comparison of Different Photocatalysts for this compound Degradation
| Photocatalyst | Optimal Conditions | Light Source | Time (min) | Efficiency | Reference |
|---|---|---|---|---|---|
| Fe-TiO₂-Bi₂O₃ | 1.5 g/L, 5 mg/L, pH 9 | 50W LED (visible) | 240 | 74% | [1] |
| Fe-TiO₂-Bi₂O₃ | 1.5 g/L, 5 mg/L, pH 9 | 15W UV | 120 | 96% | [1] |
| Fe₂O₃@NGr | 0.1 g/L, 10 mg/L, pH 7 | Visible | 60 | 90% | [4] |
| TiO₂ NPs | 0.5 g/L, 20 mg/L | 365 nm UV | 120 | Complete | [5] |
| SrTiO₃ NPs | Not specified | 365 nm UV | 120 | High (kinetics: 0.049 min⁻¹) | [6] |
| Bi₂O₃-TiO₂/AC | 0.1 g/L, 10 mg/L, pH 7 | Visible | 120 | 97.9% (sulfamerazine) | [3] |
The experimental results demonstrate that under optimal conditions (5 mg/L this compound, 1.5 g/L catalyst loading, pH 9), the Fe-TiO₂-Bi₂O₃ nanocomposite achieves 74% degradation within 240 minutes under visible light irradiation. When using UV light (15W) under the same conditions, the degradation efficiency increases significantly to 96% within 120 minutes, highlighting the potential for further enhancement under different irradiation sources [1].
The enhanced photocatalytic activity of the Fe-TiO₂-Bi₂O₃ ternary system can be attributed to the synergistic effects between its components, which facilitate efficient charge separation and extended visible light absorption.
Figure 1: Charge Transfer Mechanism in Fe-TiO₂-Bi₂O₃ Heterojunction
The mechanism illustrated in Figure 1 involves the following key processes:
Based on liquid chromatography-mass spectrometry (LC-MS) analysis of degradation intermediates, the primary degradation pathways of this compound involve [5]:
These transformation pathways progressively break down the this compound molecule into smaller, less toxic intermediates, ultimately leading to complete mineralization to CO₂, H₂O, and inorganic ions. Antibacterial activity studies confirm that the degradation products show significantly reduced toxicity compared to the parent compound, indicating effective detoxification through the photocatalytic process [5].
The Fe-TiO₂-Bi₂O₃ ternary photocatalyst demonstrates excellent potential for addressing the challenging problem of antibiotic contamination in water sources. The comprehensive protocols provided in this document enable researchers to synthesize, characterize, and apply this innovative material for efficient this compound degradation.
For researchers implementing this protocol, several practical considerations should be noted:
The Fe-TiO₂-Bi₂O₃ photocatalytic system represents a significant advancement in the field of advanced oxidation processes for pharmaceutical removal from water, offering an effective solution to the growing challenge of antibiotic contamination in aquatic environments.
The pharmaceutical industry is increasingly adopting Quality by Design (QbD) principles to enhance product quality and manufacturing efficiency. QbD represents a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding through rigorous scientific methodology. This paradigm shift from traditional empirical methods allows for better control strategies, continuous improvement, and reduced regulatory scrutiny. Within this framework, Design of Experiments (DoE) has emerged as an essential tool for efficiently exploring multivariate relationships, with Box-Behnken Design (BBD) standing out as a particularly efficient response surface methodology for optimization studies.
Box-Behnken Design employs a spherical, rotatable design structure where all experimental points lie on a sphere of radius √2, requiring only three levels for each factor (-1, 0, +1). This arrangement provides several significant advantages for pharmaceutical applications:
Economic efficiency: BBD typically requires fewer experimental runs compared to other response surface designs, reducing resource consumption and experimental time, which is particularly valuable when working with expensive pharmaceutical compounds like cephalexin.
Avoidance of extreme conditions: Unlike central composite designs, BBD does not include points at the extreme vertices of the design space, which is beneficial when these extreme combinations might prove impractical or result in failed experiments in pharmaceutical contexts.
Statistical robustness: The design allows for efficient estimation of quadratic response surfaces, enabling researchers to identify non-linear relationships and interaction effects between critical process parameters (CPPs) and critical quality attributes (CQAs).
The application of BBD has proven particularly valuable in this compound research and development, spanning analytical method development, formulation optimization, and environmental remediation strategies. This compound, a first-generation cephalosporin antibiotic, presents several challenges that benefit from systematic optimization approaches, including stability concerns, bioavailability limitations, and environmental persistence. The following sections provide comprehensive application notes, experimental data, and standardized protocols for implementing BBD in this compound-related pharmaceutical studies.
Implementing a Box-Behnken Design for this compound optimization studies involves a structured sequence of activities that ensures comprehensive understanding and robust optimization:
Factor Identification and Level Selection: Based on preliminary screening studies, identify the critical process parameters or formulation variables that significantly impact the chosen quality attributes. For this compound-related applications, common factors include organic composition, flow rate, pH, excipient concentrations, and process temperatures. Select appropriate levels that bracket the anticipated optimum while remaining within practical operating ranges.
Experimental Matrix Generation: Construct the BBD matrix using statistical software, which automatically defines the set of experimental runs required to model the response surface adequately. A typical 3-factor BBD requires 15-17 experimental runs, including center points for curvature estimation and pure error determination.
Randomized Experiment Execution: Perform experiments in randomized order to minimize the effects of uncontrolled variables and systematic errors. This randomization is crucial for ensuring the statistical validity of the resulting model.
Response Measurement and Data Collection: Precisely measure all response variables for each experimental run. For this compound studies, typical responses include chromatographic resolution, retention time, drug entrapment efficiency, particle size, degradation efficiency, and dissolution parameters.
Model Fitting and Statistical Analysis: Employ multiple regression analysis to develop mathematical relationships between factors and responses. Evaluate model adequacy using statistical parameters including p-values, coefficient of determination (R²), adjusted R², and predicted R². Nonsignificant terms (p > 0.05) are typically removed to simplify the model while maintaining hierarchy.
Response Surface Analysis and Optimization: Visualize the fitted models using contour plots and 3D response surfaces to understand factor-response relationships. Utilize desirability functions to identify optimal factor settings that simultaneously satisfy multiple response criteria.
Model Validation: Confirm the predictive capability of the final model by performing verification experiments at the predicted optimum conditions and comparing observed responses with model predictions.
The general form of the quadratic model generated by BBD can be represented as:
Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ + ε
Where Y is the predicted response, β₀ is the constant coefficient, βᵢ represents the linear coefficients, βᵢᵢ represents the quadratic coefficients, βᵢⱼ represents the interaction coefficients, Xᵢ and Xⱼ are the independent factors, and ε is the residual error.
Table 1: Key Statistical Parameters for Evaluating BBD Model Adequacy
| Statistical Parameter | Recommended Value | Interpretation |
|---|---|---|
| p-value | < 0.05 | Indicates statistical significance of model terms |
| R² (Coefficient of Determination) | > 0.80 | Proportion of variance explained by the model |
| Adjusted R² | Close to R² | R² adjusted for number of terms in model |
| Predicted R² | Close to Adjusted R² | Indicates predictive capability of model |
| Adequate Precision | > 4 | Signal-to-noise ratio |
| Coefficient of Variation (CV) | < 10% | Relative standard deviation |
The development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous detection of this compound and cefixime residues in manufacturing equipment demonstrates a sophisticated application of BBD. This approach employed quality-by-design principles to establish a robust analytical method with minimal experimental trials [1].
Independent Factors and Levels: Three critical method parameters were identified as independent factors: organic composition (10-20%), flow rate (1-2 mL/min), and mobile phase pH (3-5). These factors were evaluated at three levels in a BBD matrix to assess their effects on chromatographic responses.
Response Modeling: The resolution between this compound and cefixime peaks and the retention time of this compound were selected as critical response variables. Second-order polynomial models generated for each response demonstrated excellent predictive capability, with R² values exceeding 0.99.
Optimum Conditions Identification: Through response surface analysis and desirability functions, the optimal chromatographic conditions were identified as: mobile phase composition of acidic water:acetonitrile (85:15, v/v) at pH 4.5 adjusted by phosphoric acid, with a flow rate of 2.0 mL/min. These conditions provided a resolution greater than 2.0 and a relatively short analysis time [1].
Table 2: BBD Factors and Levels for RP-HPLC Method Optimization
| Independent Factor | Low Level (-1) | Middle Level (0) | High Level (+1) |
|---|---|---|---|
| Organic Composition (%) | 10 | 15 | 20 |
| Flow Rate (mL/min) | 1.0 | 1.5 | 2.0 |
| pH | 3.0 | 4.0 | 5.0 |
The optimized method demonstrated excellent performance characteristics, with linearity in the range of 0.05-10 ppm for both antibiotics, correlation coefficients ≥ 0.9998, and detection limits of 0.003 ppm and 0.004 ppm for this compound and cefixime, respectively. The method was successfully validated according to ICH guidelines and applied to swab samples from manufacturing equipment, demonstrating recovery rates of 99-99.5% [1].
An important aspect of modern method development is the incorporation of green analytical chemistry principles. The this compound RP-HLC method was evaluated using multiple green metrics, including Analytical Method Volume Intensity (AMVI), Analytical Greenness (AGREE), Analytical Eco-Scale (ESA), and Green Analytical Procedure Index (GAPI). The method demonstrated favorable environmental characteristics, contributing to sustainable analytical practices in pharmaceutical quality control [1].
The development of a This compound-loaded transferosomal gel (CPX-TFs) for enhanced transdermal delivery represents an innovative application of BBD in formulation optimization. Transferosomes are ultradeformable lipid vesicles capable of squeezing through the stratum corneum, enabling non-invasive delivery of drugs through the skin barrier [2].
Factor Screening: Preliminary studies identified three critical factors affecting transferosome characteristics: concentration of phospholipid (Phospholipon 90H), concentration of edge activator (sodium deoxycholate), and reaction temperature during thin film formation.
Quality Responses: Multiple quality attributes were monitored, including entrapment efficiency (EE%), particle size, and polydispersity index (PDI). These characteristics critically influence the stability, skin penetration capability, and drug release profile of the transferosomal formulation.
Optimization Outcomes: The BBD approach enabled identification of optimal factor settings that maximized entrapment efficiency while maintaining desirable particle size characteristics (200-300 nm), which is essential for effective skin penetration [2].
The resulting optimized transferosomal formulation demonstrated superior drug release profiles and skin permeability compared to conventional formulations, highlighting the effectiveness of BBD in developing advanced drug delivery systems for this compound.
Beyond pharmaceutical development, BBD has found application in environmental remediation of this compound-contaminated waters. A recent study optimized a novel ternary photocatalyst (Fe-doped TiO₂–Bi₂O₃ nanocomposite) for this compound degradation using BBD [3].
Catalyst Composition Optimization: Initial studies optimized the weight fraction of Fe (3-7 wt%) and Bi₂O₃ (7-11 wt%) in the nanocomposite to maximize photocatalytic activity. The optimal composition contained 3 wt% Fe and 11 wt% Bi₂O₃.
Process Parameter Optimization: A BBD with three factors—catalyst amount (0.5-1.5 g/L), this compound concentration (5-15 mg/L), and initial pH (3-9)—was implemented to model and optimize degradation efficiency.
Optimized Degradation Conditions: The maximum this compound degradation under visible light irradiation reached approximately 74% at 5 mg/L of CPX, 1.5 g/L catalyst loading, and pH 9 in 240 minutes. When using a 15W UV lamp under the same conditions, degradation efficiency increased to 96% within 120 minutes [3].
Table 3: BBD Application Summary in this compound Research
| Application Area | Independent Factors | Responses | Optimal Conditions |
|---|---|---|---|
| RP-HPLC Method [1] | Organic composition, Flow rate, pH | Resolution, Retention time | Acidic water:ACN (85:15), pH 4.5, 2.0 mL/min |
| Transferosomal Gel [2] | Phospholipid concentration, Surfactant concentration, Temperature | Entrapment efficiency, Particle size, PDI | Specific ratios based on design optimization |
| Photocatalytic Degradation [3] | Catalyst amount, CPX concentration, pH | Degradation efficiency | 1.5 g/L catalyst, 5 mg/L CPX, pH 9 |
Protocol Objective: To develop and optimize a stability-indicating RP-HPLC method for this compound quantification using Box-Behnken Design.
Materials and Equipment:
Experimental Procedure:
Factor Level Selection: Based on preliminary trials, select factor ranges:
BBD Matrix Implementation:
Response Measurement:
Data Analysis:
Optimization:
Method Validation:
This protocol can be adapted for other cephalosporin antibiotics with appropriate modifications to factor ranges and detection wavelengths.
Protocol Objective: To optimize a this compound-loaded transferosomal formulation using Box-Behnken Design.
Materials:
Experimental Procedure:
Thin Film Hydration Method:
Experimental Design:
Response Characterization:
Data Analysis and Optimization:
Gel Incorporation and Evaluation:
The following diagrams, created using Graphviz DOT language, illustrate key experimental workflows and relationships in BBD implementation for this compound optimization.
Diagram 1: BBD Optimization Workflow - This diagram illustrates the systematic sequence of activities in implementing Box-Behnken Design for this compound optimization studies, from initial objective definition through final design space establishment.
Diagram 2: BBD Applications in this compound Research - This diagram showcases the diverse applications of Box-Behnken Design across various this compound research domains, highlighting different factor combinations specific to each application area.
The application of Box-Behnken response surface methodology in this compound research and development offers a systematic, efficient framework for optimizing analytical methods, formulations, and environmental remediation strategies. Through the case studies and protocols presented in this document, researchers can appreciate the versatility and robustness of this approach in addressing complex multivariate optimization challenges.
Key benefits demonstrated across all applications include:
The standardized protocols provided enable researchers to implement BBD in their own this compound optimization studies, with appropriate modifications for specific research objectives. The incorporation of green chemistry principles in analytical method development further enhances the sustainability profile of pharmaceutical analysis, contributing to environmentally responsible practices in the pharmaceutical industry.
As pharmaceutical development continues to evolve toward more systematic, science-based approaches, the integration of QbD principles and response surface methodology will undoubtedly expand, enabling more efficient development of high-quality pharmaceutical products including this compound formulations with enhanced therapeutic performance.
This compound monohydrate is a first-generation cephalosporin antibiotic widely used in clinical practice for treating respiratory tract, urinary tract, and skin infections. As a β-lactam antibiotic, this compound contains an unstable four-membered β-lactam ring that is highly susceptible to degradation under various environmental conditions, leading to the formation of multiple impurity species. The chemical instability of this core structure necessitates rigorous impurity profiling to ensure drug safety and efficacy throughout the product lifecycle.
Regulatory requirements mandated by ICH guidelines Q1A(R2), Q1B, and Q2(R1) require comprehensive identification and characterization of degradation products, especially those exceeding the identification threshold of 0.10% [1]. Impurity profiling has evolved from mere compliance to a systematic scientific approach that enables understanding of degradation pathways, facilitates development of stability-indicating methods, and ensures product quality. Recent advances in Analytical Quality by Design (AQbD) principles have transformed impurity profiling from a traditional linear approach to a systematic methodology emphasizing enhanced method understanding, robustness, and lifecycle management [2].
The instability of cephalosporins arises primarily from the reactivity of the β-lactam ring, which can undergo hydrolysis under acidic, basic, and neutral conditions, as well as oxidative degradation and interactions with formulation excipients. Gawande et al. (2017) reported that this compound undergoes degradation in almost all stress conditions, generating at least six distinct degradation products [1]. Furthermore, Murkute et al. (2023) identified a novel cefadroxil glucose adduct formed through Maillard reaction between the antibiotic and glucose excipient in oral suspensions, highlighting the importance of excipient compatibility studies during formulation development [3].
The AQbD approach for analytical method development involves systematic planning with predefined objectives to guarantee quality and reliability of analytical results throughout the method lifecycle. This framework begins with defining the Analytical Target Profile (ATP), which specifies what will be measured and the required performance criteria [2]. For this compound impurity profiling, the ATP was defined as an analytical procedure capable of separating, identifying, and quantifying this compound and its degradation products in a range of 90-110% of target concentration, with specific chromatographic performance parameters including resolution (minimum of 1.5 between all peak pairs), number of theoretical plates (minimum of 2500), peak asymmetry (between 0.5 and 2.0), and analysis run time (maximum of 20 minutes) [2].
Within the AQbD framework, Critical Quality Attributes (CQAs) are characteristics that must be within appropriate ranges to ensure the desired method quality. For chromatographic methods, CQAs generally relate to selectivity, precision, sensitivity, and accuracy [2]. These CQAs are influenced by Critical Process Parameters (CPPs), which are factors related to equipment configuration that must be controlled to meet CQAs. Risk assessment tools are employed to identify and prioritize CPPs for experimental investigation during robustness studies [2].
Table 1: Chromatographic Conditions for this compound Impurity Profiling
| Parameter | Recommended Conditions | Alternative Options |
|---|---|---|
| Column | C8 or C18 (250 × 4.6 mm, 5 µm) | Enable C18G (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: Ammonium acetate buffer (pH 4.5) and acetonitrile | Isocratic: Methanol: 0.01 M TBAHS (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min (robustness range) |
| Temperature | Ambient | 30°C |
| Detection | PDA at 254 nm | UV at 261 nm |
| Injection Volume | 20 µL | 10-50 µL |
The selection of stationary phase is critical for achieving optimal separation of this compound and its impurities. Reversed-phase C8 or C18 columns with 5 µm particle size and dimensions of 250 × 4.6 mm have demonstrated successful separation [4] [1]. The mobile phase system typically employs a gradient elution with ammonium acetate buffer (pH 4.5) and acetonitrile, though isocratic methods using methanol: 0.01 M tetrabutylammonium hydrogen sulfate (TBAHS) (50:50, v/v) have also been validated [4]. The use of phosphate-free mobile phases represents a greener alternative that facilitates easier LC-MS coupling for impurity identification [5].
The Method Operable Design Region (MODR) represents the multidimensional combination of analytical procedure parameters within which the method provides reliable results suitable for its intended use [2]. Establishing the MODR involves:
Figure 1: AQbD Workflow for Analytical Method Development - This diagram illustrates the systematic approach for developing impurity profiling methods using Analytical Quality by Design principles, from initial definition of requirements through to routine implementation.
Forced degradation studies are conducted to establish the stability-indicating nature of the analytical method and identify potential degradation products under various stress conditions. These studies should be designed to degrade the drug substance by approximately 5-20% to ensure sufficient degradation products are formed without over-degrading the sample [1].
Table 2: this compound Degradation Products Under Various Stress Conditions
| Stress Condition | Major Degradation Products | Characteristics | Reported Level |
|---|---|---|---|
| Acidic | Impurity-I (RRT 0.08) [6] | Molecular ion peak m/z 362 [1] | 0.3% [6] |
| Alkaline | Impurity-II (RRT 0.20) [6] | 2-hydroxy-3-phenyl-6-methylpyrazine [7] | 2.0% [6] |
| Oxidative | Sulfoxide derivatives [1] | Characteristic MS fragmentation | Not specified |
| Thermal | Epimers, dimers [1] | Diastereomers separable by HPLC | 5-15% |
| Photolytic | Unique photoproducts [1] | Not observed in other conditions | 0.3% [6] |
This compound undergoes degradation through several predominant pathways depending on the stress condition. The β-lactam ring cleavage represents the primary degradation pathway under hydrolytic conditions (acidic, basic, and neutral), leading to the formation of open-chain structures [1]. Under basic conditions, this compound can undergo isomerization at the double bond in the dihydrothiazine ring, generating Δ²- and Δ³-isomers [3]. Oxidative degradation primarily affects the sulfur atom in the dihydrothiazine ring, producing sulfoxide derivatives with characteristic mass spectral patterns [1]. In formulations containing reducing sugars, this compound can participate in Maillard reactions, forming amadori rearrangement products similar to the cefadroxil glucose adduct identified by Murkute et al. [3].
Figure 2: this compound Degradation Pathways Under Various Stress Conditions - This diagram illustrates the major degradation routes of this compound under different forced degradation conditions, showing the relationship between stress types and resulting impurity profiles.
The identification and characterization of degradation products require sophisticated analytical techniques capable of providing structural information. Liquid chromatography coupled with mass spectrometry (LC-MS) serves as the primary tool for initial impurity characterization, leveraging the high separation efficiency of HPLC with the detection specificity of mass spectrometry [6] [1].
For LC-MS analysis, electrospray ionization (ESI) in positive mode is typically employed for cephalosporins due to their improved ionization efficiency in this mode [2]. The analysis should be performed using volatile mobile phase modifiers such as ammonium acetate or formate to facilitate ionization and prevent source contamination [6]. During MS analysis, both full scan and product ion scan (MS/MS) modes are utilized to determine molecular masses and fragment patterns that provide structural clues [6].
When unknown impurities are detected at levels exceeding the identification threshold, preparative HPLC isolation is employed to obtain purified material for further characterization [6]. The isolation process typically utilizes the same column chemistry as the analytical method but with larger dimensions (e.g., 250 × 50 mm) and appropriate mobile phase adjustments to achieve adequate separation and recovery [6]. The isolated impurities are then concentrated using techniques such as rotary evaporation and lyophilization to obtain purified solids for structural analysis [6].
Following LC-MS analysis and impurity isolation, nuclear magnetic resonance (NMR) spectroscopy provides definitive structural elucidation. Both ¹H and ¹³C NMR experiments are essential for determining molecular structure, with two-dimensional techniques (COSY, HSQC, HMBC) providing connectivity information crucial for complete structure assignment [6].
For the cefazolin degradation product Impurity-I, comprehensive NMR analysis revealed the structure as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide, characterized by distinctive methylene proton signals between 4.0-5.5 ppm and carbon signals corresponding to the tetrazolylacetyl moiety [6]. Similarly, Impurity-II was identified as 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid through a combination of LC-MS/MS and 2D NMR techniques [6].
In the case of cefadroxil oral suspension, an unknown impurity formed during storage was identified as a cefadroxil glucose adduct resulting from Maillard reaction between the primary amine of cefadroxil and the aldehyde group of glucose [3]. This characterization required advanced NMR techniques including ¹H-¹³C HSQC and HMBC to establish the connectivity between cefadroxil and glucose molecules [3].
Once developed and optimized, the analytical method must be rigorously validated to demonstrate suitability for its intended purpose. The following protocol outlines the key validation parameters and procedures:
For routine implementation in quality control laboratories, the following operational guidelines are recommended:
The implementation of AQbD principles in this compound impurity profiling method development provides a systematic framework for establishing robust, reliable analytical procedures that remain suitable throughout their lifecycle. The comprehensive approach outlined in these application notes and protocols emphasizes scientific understanding of critical method parameters, proactive risk management, and definition of appropriate control strategies.
The stability-indicating methods developed through this approach successfully separate this compound from its degradation products across various stress conditions, enabling accurate quantification and characterization of impurities. The integration of advanced analytical techniques such as LC-MS/MS and NMR provides powerful tools for structural elucidation of unknown impurities, facilitating understanding of degradation pathways and mechanisms.
As regulatory expectations continue to evolve toward more holistic quality assurance approaches, the AQbD framework for impurity profiling offers significant advantages over traditional methods, including enhanced method robustness, reduced operational variability, and more efficient regulatory compliance. The protocols described herein provide researchers and pharmaceutical scientists with practical guidance for developing, validating, and implementing this compound impurity profiling methods that meet current regulatory standards and ensure product quality and patient safety.
Cephalexin is a first-generation cephalosporin antibiotic widely used in human and veterinary medicine for treating various bacterial infections. The monitoring of this compound concentrations in biological matrices is crucial for therapeutic drug monitoring, residue depletion studies in food-producing animals, and environmental impact assessment. This protocol provides detailed methodologies for sample preparation and analysis of this compound across diverse biological matrices, including plasma, tissues, milk, and environmental samples, addressing the compound's particular instability challenges as a beta-lactam antibiotic.
The chemical instability of this compound and other beta-lactam antibiotics in biological matrices presents significant analytical challenges, necessitating optimized sample collection, processing, and storage conditions to prevent degradation and ensure accurate quantification [1] [2]. This document consolidates validated approaches from recent research to support researchers in developing robust analytical methods.
Molecularly imprinted polymers offer high selectivity for this compound extraction from complex matrices by creating template-specific binding sites within a polymer matrix. This method provides superior clean-up compared to conventional SPE sorbents [3] [4].
For high-throughput analysis where extreme clean-up isn't required, protein precipitation provides a rapid sample preparation method [5].
The following workflow diagram illustrates the decision process for selecting the appropriate sample preparation method based on your matrix and analytical requirements:
This compound, like other beta-lactam antibiotics, demonstrates significant instability in biological matrices, particularly at higher temperatures and in plasma/serum samples. Implementing appropriate storage conditions is critical for accurate analytical results [1] [2].
Table 1: Stability of this compound Under Various Storage Conditions
| Storage Condition | Maximum Recommended Duration | Key Findings |
|---|---|---|
| Room Temperature | 4-6 hours | Rapid degradation observed in plasma after 6 hours [2] |
| Refrigerated (2-8°C) | 24 hours | Limited stability; recommended for short-term storage only [2] |
| Frozen (-20°C) | 7 days | Significant degradation after one week; not recommended for long-term storage [2] |
| Frozen (-80°C) | 3 months | Recommended for long-term storage; minimal degradation [2] |
| Freeze-Thaw Cycles | ≤ 3 cycles | Stable through three freeze-thaw cycles [2] |
| Dried Plasma Spots | 14 days at 2-8°C | Alternative sampling method with improved stability [2] |
This method provides high sensitivity and selectivity for residue depletion studies in animal tissues.
Table 2: UHPLC-MS/MS Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Chromatographic System | UHPLC with tandem mass spectrometry |
| Column | C18 column (specifications not detailed in source) |
| Mobile Phase | Not specified in detail; typically acidified aqueous/organic |
| Ionization Mode | Electrospray ionization (ESI) |
| Quantitation Limit | 5 μg/kg for fat and urine 10 μg/kg for muscle, liver, kidney, and feces | | Recovery Range | 95.4-100.7% | | Precision | Inter-day RSD < 8.6% |
This method offers a cost-effective alternative for quality control and formulation analysis.
For rapid screening applications, electrochemical methods offer quick results with minimal sample preparation.
A comprehensive residue depletion study provides valuable data for establishing withdrawal periods in food-producing animals.
Experimental Protocol:
Key Findings:
Various nanoparticles effectively remove this compound from contaminated water sources.
Optimized Adsorption Conditions [8]:
Alternative Adsorbent [10]:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Recovery | Degradation during processing | Reduce processing time; add enzyme inhibitors; maintain low temperature |
| Poor Chromatographic Peaks | Inadequate sample clean-up | Optimize SPE washing steps; use selective MIP-SPE |
| Matrix Effects | Co-eluting interferents | Improve sample clean-up; use matrix-matched standards |
| Inconsistent Results | Instability of analytical standard | Prepare fresh standards; check standard purity regularly |
| Carryover | Residual analyte in system | Implement strong wash steps; use needle washes |
The analysis of this compound in biological matrices requires careful consideration of sample preparation, storage conditions, and analytical techniques to address the compound's inherent instability. The protocols outlined herein provide validated approaches for extracting and quantifying this compound across various matrices, enabling researchers to obtain reliable data for therapeutic monitoring, residue studies, and environmental assessment. Implementation of these methods will support the appropriate use of this important antibiotic while minimizing potential risks associated with residue accumulation and environmental contamination.
The table below compares major degradation techniques for this compound, along with their optimal conditions and performance metrics.
| Degradation Method | Optimal Conditions | Key Degradation Intermediates/Pathways | Performance & Notes |
|---|---|---|---|
| Biodegradation (Bacillus wiedmannii RM5) [1] | pH: 8.0; Time: 96h; CPX: 100 mg/L | β-lactam ring hydrolysis, desaturation, dihydroxylation, decarboxylation. | 94.4% degradation under optimal conditions; Non-pathogenic (BSL-1). |
| Biodegradation (Brevundimonas sp. CEF1) [2] | 8 hours | Three pathways, including initial hydroxylation. | 94.26% degradation in 8h; Products lost antibacterial activity. |
| Active Chlorine Electrochemical [3] | Anode: Ti/RuO₂-IrO₂; Current: 6 mA/cm²; Matrix: Water with NaCl | Oxidation of the sulfide group to sulfoxide, β-lactam ring opening. | Efficient in various water matrices; Requires chloride ions. |
| Homogeneous Photo-Fenton (Fe²⁺/H₂O₂/UV) [4] [5] | Fe²⁺: 0.2016 mg/L; H₂O₂/Fe²⁺ Molar Ratio: 6; pH: 3 [5] | β-lactam ring-opening, sulfoxide formation, demethylation, N-dealkylation, hydroxylation [4]. | Degradation rate: 0.0078 min⁻¹ [4]; Efficiency: 73.10% [4]. |
| Heterogeneous Photo-Fenton (MoS₂@Fe/H₂O₂/UV) [4] | Catalyst: MoS₂@Fe | β-lactam ring-opening, hydroxylation, dehydration, amide hydrolysis [4]. | Superior to homogeneous process; Multiple active species (•OH, h⁺, e⁻, O₂•⁻) [4]. |
| UV/Sodium Persulfate (UV/SPS) [5] | pH: 3; SPS: 0.2 mM | Data suggests mineralization and improved biodegradability. | Effective mineralization; Increased BOD₅/COD ratio for subsequent biological treatment [5]. |
| TiO₂ Photocatalysis [6] | Catalyst: Anatase TiO₂ NPs; Light: 365 nm; Dosage: 0.5 g/L | β-lactam ring opening driven by free radicals, followed by hydroxylation, decarboxylation, demethylation. | Complete degradation at concentrations ≤20 mg/L; Endothermic, non-spontaneous process. |
Here are detailed methodologies for key degradation experiments.
This protocol outlines the steps for optimizing and conducting a biodegradation assay.
This method describes the use of electrochemistry to generate oxidants for this compound degradation.
This protocol compares two versions of the Fenton reaction.
Stability Issues & Forced Degradation: this compound is susceptible to degradation under various stress conditions. Forced degradation studies as per ICH guidelines reveal that hydrolysis (acid, base, neutral), oxidation, thermal, and photolytic stresses can generate multiple degradation products. Specific conditions like oxidation and photolysis can produce unique degradants [7]. However, in formulation stability studies (e.g., suspensions), the drug can remain stable under recommended storage conditions (e.g., 7 days at room temperature or 14 days refrigerated) [8].
Common Experimental Challenges:
The following diagrams illustrate the core degradation pathways and a generalized experimental workflow.
Cephalexin is susceptible to photodegradation primarily due to its chemical structure. The core of its vulnerability lies in the β-lactam ring [1] [2]. When exposed to light, especially UV light, this ring can open, initiating a cascade of degradation reactions that include hydroxylation, decarboxylation, and demethylation, ultimately reducing the drug's efficacy and stability [1].
Your experimental strategy should focus on controlling the environment to protect the β-lactam ring. The following table summarizes the key parameters you can optimize.
| Factor | Objective | Recommended Condition | Rationale & Context |
|---|---|---|---|
| Light Exposure | Minimize energy input that drives degradation. | Use amber glassware; work in low-light/red light conditions; avoid UV light sources. | Photocatalytic degradation is explicitly activated by light (e.g., 365-nm UV or visible light) [1] [3]. |
| Solution pH | Maintain a stable, slightly acidic to neutral environment. | pH 3 to 7 (Optimal stability is system-dependent). | Degradation rates are pH-dependent. The zwitterionic nature of this compound means its stability can change with pH [4] [5]. |
| Temperature | Use lower temperatures to slow reaction kinetics. | 5°C (for storage); 25°C or lower during experiments. | Thermodynamic analysis confirms this compound degradation is endothermic; lower temperatures slow the reaction rate [1] [6]. |
| Catalyst Presence | Avoid introducing photocatalytic materials. | Exclude semiconductors like TiO2, Fe-doped TiO2, Bi2O3. | These catalysts are designed to actively degrade this compound under light and must be absent in stability studies [1] [3]. |
| Oxidizing Agents | Exclude potent radicals and oxidizers. | Avoid H2O2, persulfate (SPS), and Fenton reagents (Fe2+/H2O2). | These agents accelerate degradation by generating hydroxyl or sulfate radicals that attack the this compound molecule [1] [5]. |
This workflow is inspired by standard practices in forced degradation and stability testing, adapted to focus on photostability [7].
1. Sample Preparation:
2. Stress Condition Setup:
3. Sampling and Analysis:
For a more advanced approach, you can use predictive stability models. The Accelerated Stability Assessment Program (ASAP) uses stability data from higher stress conditions (e.g., elevated temperature and humidity) to predict the shelf-life of a drug under long-term storage conditions [6].
The relationship between degradation rate and temperature is often described by the Arrhenius equation, which allows you to extrapolate degradation rates from high temperatures to your desired storage temperature [1] [6].
Q1: What is the most critical factor to control in my experiment? The single most important factor is controlling light exposure. Using amber glassware and working under safe lighting is the simplest and most effective first step. The photocatalytic studies show that without light activation, even in the presence of catalysts, the degradation process is significantly slower [1] [3].
Q2: My this compound solution still degrades in an amber vial at room temperature. What could be the cause? While you have controlled light, other factors are at play. Check the pH of your solution, as it can catalyze hydrolysis. Ensure storage at a low temperature (e.g., 2-8°C). Also, confirm that your solvents and buffers are free of trace metal ions that could act as catalytic impurities [4].
Q3: How can I be sure my analytical method is specifically measuring this compound and not its degradants? You must develop a stability-indicating method, typically by HPLC. This is validated through forced degradation studies, where you intentionally degrade the sample (e.g., with light, acid, base) and demonstrate that the this compound peak is well-separated from degradation product peaks and its purity is confirmed [7].
Cephalexin can interact with other drugs that use the same biological transporters, potentially altering its absorption or the absorption of co-administered drugs. The table below summarizes key interactions.
| Interacting Substance | Type of Interaction | Impact & Mechanism | Recommended Resolution |
|---|---|---|---|
| Probenecid [1] [2] | Drug Interaction | ↑ this compound plasma levels. Competes for renal tubular secretion [3]. | Avoid concurrent use. Dose adjustment may be required [1]. |
| Warfarin [1] [2] | Drug Interaction | ↑ Risk of bleeding. Mechanism may involve affecting gut flora or warfarin metabolism [1]. | Monitor blood coagulation parameters closely [1]. |
| Metformin [1] | Drug Interaction | ↑ Metformin plasma levels. This compound may reduce renal clearance of metformin [1]. | Monitor blood glucose levels more frequently [1]. |
| Zinc Supplements [1] | Drug Interaction | ↓ this compound absorption. May chelate in the gastrointestinal tract [1]. | Separate administration by at least 3 hours [1]. |
| 5'-Valyl-cytarabine (OPC) [4] | Drug Interaction | ↓ Bioavailability of OPC. Competitive inhibition of the intestinal peptide transporter PepT1 [4]. | Avoid concurrent oral administration or conduct thorough interaction studies. |
| Quinapril [3] | Drug Interaction | ↑ this compound AUC; ↓ absorption rate. Competitive inhibition at intestinal PepT1 and renal secretion [3]. | Consider interaction potential with other PepT1 substrate drugs. |
A well-documented issue is the interference of this compound and other cephalosporins in the measurement of serum creatinine using the Jaffé reaction (alkaline picrate method) [5]. This interference can lead to falsely elevated creatinine readings, which may be misinterpreted as kidney dysfunction.
Q: What are the primary stability concerns for this compound in solution during analysis? A: this compound is susceptible to degradation under various stress conditions. A study validated the stability of analytical methods by forcing degradation under acidic (0.1 M HCl), alkaline (0.01 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light at 365 nm) conditions [6]. This suggests that for accurate analysis, sample solutions should be protected from extreme pH, oxidizers, heat, and strong light, and are best stored refrigerated (2-8°C) [6].
Q: What robust analytical methods are available for quantifying this compound? A: Several validated methods are reported. An Ultra-Fast Liquid Chromatography (UFLC) method using a C18 column and a mobile phase of methanol:0.01M tetrabutylammonium hydrogen sulfate (50:50, v/v) with detection at 254 nm has been successfully used for determination in syrup formulations [6]. Additionally, UV spectroscopic methods measuring absorbance at 261 nm or the area under the curve (AUC) between 256-266 nm in a phosphate buffer (pH 5.5) are also precise and accurate options [6].
For researchers investigating the interaction potential of new drugs with this compound, the following workflow outlines a standard pharmacokinetic study design in an animal model, based on the cited research [4].
Q1: What are the primary challenges in developing a stability-indicating method for Cephalexin? The main challenge is ensuring the method can accurately quantify this compound in the presence of its degradation products. The method must be specific and stability-indicating. During forced degradation studies, this compound degrades under acidic, alkaline, oxidative, thermal, and photolytic conditions [1]. A robust method must successfully resolve the peak of the active drug from the peaks of these degradation products.
Q2: How can I ensure my analytical method for this compound is robust? Robustness is measured by the method's capacity to remain unaffected by small, deliberate variations in procedural parameters [2]. You should investigate the impact of factors like mobile phase composition, pH, flow rate, temperature, and detection wavelength [2]. Employing a structured multivariate experimental design (e.g., Full Factorial, Plackett-Burman) during development is more efficient than a univariate (one-factor-at-a-time) approach, as it can identify interactions between variables [2].
Q3: What is the recommended testing strategy for a patient with a suspected this compound allergy? Cross-reactivity is a key concern. Testing strategies should account for R1 side chain similarities. Research shows that patients with a reported this compound allergy should be tested for ampicillin sensitivity due to shared R1 side chains [3]. Furthermore, a positive skin test to one cephalosporin does not necessarily preclude the use of another with a different R1 side chain, as cross-reactivity is primarily based on these shared structures [3]. Skin testing should use non-irritating concentrations and include both prick and intradermal tests [3].
This protocol is adapted from stability-indicating method development for this compound monohydrate [1].
The following workflow outlines the core stages of the analytical method lifecycle, highlighting that robustness evaluation is an integral part of development that informs the final validated method.
This protocol follows ICH and USP guidelines for robustness testing [2].
The tables below summarize key quantitative data from research to support your method development and validation.
Table 1: Reported Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 (UFLC-PDA) [1] | Method 2 (Eco-friendly RP-HPLC) [4] |
|---|---|---|
| Column | Enable C18G (250 mm × 4.6 mm, 5 µm) [1] | Hypersil BDS C18 (250 × 4.6 mm, 5 µm) [4] |
| Mobile Phase | Methanol:0.01 M TBAHS (50:50, v/v) [1] | Acidic water:Acetonitrile (85:15, v/v), pH 4.5 [4] |
| Flow Rate | 1.0 mL/min [1] | 2.0 mL/min [4] |
| Detection | 254 nm [1] | 254 nm [4] |
| Retention Time | Not Specified | Optimized for short runtime via BBD [4] |
| Linearity | 1.0–120 µg/mL (r=0.999) [1] | 0.05–10 ppm (r≥0.9998) [4] |
Table 2: Typical Factors and Ranges for a Robustness Study [2]
| Factor | Typical Variation | Example Range for an Isocratic Method |
|---|---|---|
| Flow Rate | ±0.1 mL/min | e.g., 0.9 - 1.1 mL/min |
| Mobile Phase pH | ±0.1 - 0.2 units | e.g., pH 4.3 - 4.7 |
| % Organic Solvent | ±1-2% | e.g., 13% - 17% |
| Column Temperature | ±2-5 °C | e.g., 28°C - 32°C |
| Wavelength | ±2-3 nm | e.g., 252 nm - 256 nm |
Here are answers to specific challenges you might encounter during cephalexin HPLC method development:
How can I improve the peak shape for this compound? Poor peak shape, such as tailing or fronting, is often related to interactions with residual silanols on the stationary phase or mobile phase pH issues.
What can I do if this compound co-elutes with another compound? Co-elution can occur due to similar chemical properties or suboptimal chromatographic conditions.
Which detection wavelength should I use for optimal sensitivity? The choice of wavelength balances sensitivity and potential interference.
How should I prepare samples from complex matrices like tissue or plasma? Sample cleanup is critical for complex matrices to protect the column and reduce interference.
The table below summarizes key parameters from successfully published methods that you can use as a starting point for your own development.
| Parameter | Method 1 (UFLC-UV) [1] | Method 2 (RP-HPLC-UV) [3] | Method 3 (HPLC-UV) [2] |
|---|---|---|---|
| Column | Enable C18G (250 mm × 4.6 mm, 5 μm) | Hypersil BDS C18 (250 mm × 4.6 mm, 5 μm) | Primesep 100 (100 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Methanol : 0.01 M TBAHS (50:50, v/v) | Acidic Water : Acetonitrile (85:15, v/v) | 30% Acetonitrile / 70% Water (with H₂SO₄ buffer) |
| pH | Not specified | 4.5 (adjusted with H₃PO₄) | Acidic (from H₂SO₄) |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 254 nm | 250 nm |
| Retention Time | ~4.5 min | Not specified | Not specified |
Following a structured approach can help you efficiently develop a robust HPLC method for this compound. The following diagram illustrates a workflow that incorporates Quality by Design (QbD) principles:
This protocol is based on a published study that successfully applied a QbD approach [3].
Define Factors and Responses:
Generate Experimental Design:
Perform Chromatographic Experiments:
Analyze Data and Build Models:
Establish a Design Space and Select Optimum:
Validate the Method:
Here are answers to common experimental challenges, based on current research.
FAQ 1: Why is my cephalexin degradation efficiency low under visible light? Low efficiency is often due to a catalyst with a wide bandgap, poor charge separation, or suboptimal reaction conditions.
FAQ 2: How can I reduce electron-hole recombination in my photocatalyst? Rapid recombination of photogenerated charge carriers is a common cause of low activity.
FAQ 3: My process efficiency drops in real wastewater. What could be the cause? Real water matrices contain constituents that can interfere with photocatalytic reactions.
FAQ 4: How can I confirm that this compound is being broken down, not just transformed? You need to monitor both the parent compound's disappearance and the overall organic content.
The table below summarizes high-performing catalysts from recent studies and their ideal operating conditions for efficient this compound degradation.
| Photocatalyst | Optimal Catalyst Loading | Optimal CPX Concentration | Optimal pH | Light Source | Time (min) | Reported Efficiency | Key Degradation Radicals |
|---|---|---|---|---|---|---|---|
| Fe–TiO₂–Bi₂O₃ [1] | 1.5 g/L | 5 mg/L | 9 | 50 W LED (395-400 nm) | 240 | 74% | Information missing |
| ZnO Nanowires [3] | 20-80 mg/L | Not specified | 7.2-9.2 | Simulated Sunlight | Not specified | High (Rate constant: 0.119-0.252 min⁻¹) | •OH, •O₂⁻ |
| UV/Sodium Persulfate [4] | N/A (AOP) | 10 mg/L | 3 | UVC Lamp | 60 | Maximum achieved | SO₄•⁻, •OH |
| Fenton Process [4] | N/A (AOP) | 10 mg/L | 3 | None (Dark reaction) | 60 | Maximum achieved | •OH |
| Zn-MOC [6] | 0.90 g/L | 4.80 mg/L | 4 | Visible Light | 45 | 94.20% | Information missing |
| Fe-Doped ZnS QDs [2] | Not specified | 10 ppm | Not specified | UV Light | 90 | Near-complete removal | Information missing |
For researchers looking to replicate or validate these methods, here are detailed protocols for two prominent catalysts.
This ternary catalyst is designed for high activity under visible light [1].
This system operates effectively under simulated sunlight and has well-understood degradation mechanisms [3].
Use this table to diagnose and resolve specific issues that may arise during experiments.
| Problem | Possible Causes | Suggested Solutions |
|---|
| Low Degradation Rate | 1. Inefficient catalyst for light source. 2. Severe electron-hole recombination. 3. Incorrect pH. | 1. Use a visible-light-active catalyst like Fe–TiO₂–Bi₂O₃ [1]. 2. Use a composite catalyst (e.g., TiO₂/Bi₂O₃ heterostructure) [1]. 3. Re-optimize pH; alkaline conditions often favor certain catalysts [1] [3]. | | Poor Catalyst Recovery/Reuse | Catalyst particles are difficult to separate after reaction. | Consider doping with magnetic elements (e.g., Fe), which can facilitate recovery using a magnet [1]. | | Incomplete Mineralization | Degradation intermediates are stable and resistant to further breakdown. | 1. Extend reaction time. 2. Use analytical techniques (TOC, LC-MS) to track intermediates and adjust process accordingly [4]. | | Variable Results in Real Water | Interference from bicarbonates or Natural Organic Matter (NOM). | Perform pre-treatment to remove scavengers or increase catalyst dosage to compensate [3]. |
To help visualize the entire process, from catalyst preparation to pollutant breakdown, the following diagrams map out the key steps and mechanisms.
Diagram 1: General workflow for a photocatalytic degradation experiment, covering steps from catalyst preparation to final analysis.
Diagram 2: The general photocatalytic degradation pathway, from initial light absorption to the final breakdown of the pollutant.
I hope this technical support guide provides a solid foundation for your research and development efforts. The field is advancing rapidly, so continuous testing and adaptation of these protocols are encouraged.
The table below summarizes different adsorbents studied for cephalexin (CEX) removal, which will help you compare their effectiveness.
| Adsorbent Material | Reported Adsorption Performance | Key Experimental Conditions | Citations |
|---|---|---|---|
| MgO–rGO Nanocomposite | 90.19% removal efficiency | Adsorbent dosage: 0.020 g L⁻¹ | [1] |
| Polyethylene (PE) Microplastics | Uptake capacity: 1.8 mg/g (for Cd²⁺; CEX adsorption was lower) | PE particle size: 30–63 μm; pH: studied range of 4-8 | [2] |
Here are detailed methodologies for key experiments cited in the performance table.
This protocol is based on a study that achieved high removal efficiency using a green-synthesis approach [1].
This protocol examines CEX adsorption in a combined pollution scenario, which is relevant for environmental remediation [2].
Here are some common issues and solutions in a Q&A format for your technical guides.
Q: Why is my adsorption capacity for CEX lower than literature values?
Q: How can I improve the reusability and stability of my adsorbent?
The adsorption of pharmaceuticals like this compound typically involves multiple mechanisms. The diagram below illustrates a general experimental workflow and the key interactions to investigate.
The key mechanisms you should validate, as shown on the right side of the diagram, include [3] [5]:
Epimerization is a chiral inversion at a specific carbon atom, creating a diastereoisomer (epimer) with potentially different antibacterial activity and toxicological profile [1]. For this compound, this involves the chiral center and can impact drug quality and efficacy.
Here is a summarized method for analyzing this compound epimers, based on techniques described in the literature [2]:
| Parameter | Specification |
|---|---|
| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | ODS (e.g., TSK-gel ODS-80 TM) |
| Detection | UV at 254 nm or 260 nm |
| Mobile Phase | 0.1 mol/L phosphate buffer (pH 3.5) - Methanol (95:5) |
| Elution Order | L-epimer elutes before the D-epimer |
For analysis in biological matrices like serum or urine, sample pre-treatment (e.g., deproteinization with methanol) is required. The mobile phase may need adjustment, such as using 10 mmol/L ammonium acetate or phosphate buffers [2].
Based on general principles of epimerization stability for similar antibiotics, you can advise the following strategies:
The following diagram outlines a core workflow for establishing an analytical method to monitor this compound epimerization, based on the information gathered.
Q1: Why is monitoring for this compound epimerization critical during drug development and manufacturing? Epimers are isobaric (same mass) but can have different antibacterial potency and toxicological profiles. Monitoring ensures the final product's safety, efficacy, and quality by controlling this critical quality attribute [1].
Q2: What is the most common analytical challenge when working with this compound epimers, and how can it be addressed? The primary challenge is that epimers have nearly identical physicochemical properties, making separation difficult. Using a carefully optimized RP-HPLC method with a buffered mobile phase at a specific pH (e.g., pH 3.5) is the most effective way to achieve baseline separation for accurate quantification [2].
Q3: I am observing peak splitting or poor resolution in my HPLC method. What could be the cause? This often indicates incomplete separation of the epimers. First, verify that your mobile phase pH is correctly prepared. Then, systematically optimize the organic modifier (methanol) concentration or switch to a different ODS column known for high chromatographic efficiency [2].
Q1: What are some novel, biocompatible strategies to enhance cephalexin's efficacy? A1: Combining this compound with Carbon Dots (CDs) is an emerging strategy. CDs are bio-friendly, low-toxicity nanomaterials that can form complexes with this compound. This complex demonstrates a molecular-level synergism, potentially shielding the β-lactam ring from enzymatic degradation by β-lactamase and enhancing antimicrobial activity against resistant strains [1].
Q2: How can nanotechnology be used in this compound formulation? A2: Two key nanotech approaches show promise:
Q3: Which traditional formulation techniques are effective for sustained release? A3: Matrix tablets using hydrophilic polymers are a well-established method. Using different grades of Hydroxypropyl methylcellulose (HPMC), such as HPMC K4M and HPMC 15cps in combination, can effectively create a gel matrix that extends drug release for up to six hours [3].
Potential Causes and Solutions:
Experimental Protocol: Enhancing Solubility via Carbon Dot Complexation [1]
This protocol is based on the formation of a CDB (Carbon Dot-Cephalexin) complex.
The workflow for this protocol is summarized below:
Potential Causes and Solutions:
Experimental Protocol: Formulating Extended-Release Matrix Tablets [3]
The table below summarizes the core methodologies discussed for easy comparison.
| Technique | Key Components/Parameters | Primary Objective | Key Findings/Performance |
|---|---|---|---|
| Carbon Dot Complexation [1] | CDs from Tribulus terrestris, non-covalent interaction with this compound | Enhance solubility & counter β-lactamase resistance | Significant enhancement in antimicrobial activity against E. coli and Bacillus cereus; acts as a potential β-lactamase inhibitor. |
| Polymer-Stabilized Nanoparticles [2] | St-P(CL-b-EO) copolymer, Silver Nanoparticles (AgNPs), this compound loading | Enhance antibacterial efficacy & biofilm destruction | Several-fold enhancement in antibacterial efficiency and biofilm destruction against Staphylococcus aureus compared to this compound alone. |
| HPMC Matrix Tablets [3] | HPMC K4M (10%), HPMC 15cps (15%), Direct Compression | Develop a six-hour extended-release formulation | Formulation provided prolonged release over 6 hours; similarity factor (f2) of 77.75 against the reference product. |
When working on solubility enhancement:
| Problem Phenomenon | Potential Causes | Proposed Solutions & Recommendations |
|---|---|---|
| Low recovery, especially at low concentrations [1] | Adsorption to glassware (vials, autosampler) or HPLC system components [1]. | Use silanized glassware [1]. Passivate active sites in the system by injecting a high-concentration sample to saturate adsorption sites before analyzing low-concentration samples [1]. |
| Peak Tailing | Suboptimal mobile phase pH or buffer condition; Deactivated column. | Optimize mobile phase pH; use a mobile phase additive like 0.01 M Tetrabutylammonium hydrogen sulfate (TBAHS) [2]. Ensure the column is in good condition. |
| Insufficient Resolution | Inadequate chromatographic conditions. | Apply Quality by Design (QbD) principles with a Box-Behnken design to optimize factors like organic composition, flow rate, and pH for high resolution and short run times [3]. |
| Short Retention Time / Poor Retention | Too high organic solvent percentage in mobile phase. | Reduce the percentage of organic solvent (acetonitrile or methanol). For example, a mobile phase with 15% acetonitrile has been used for good retention [3]. |
| Long Analysis Time | Mobile phase flow rate is too low; gradient program is not optimized. | Increase flow rate within the column's pressure limits (e.g., 2.0 mL/min) [3]. For multi-analyte separation, consider a gradient elution program [4]. |
Here are detailed methods from recent literature that you can use as a starting point for your own method development or validation.
This method, developed using a Quality by Design (QbD) approach, is highly sensitive and suitable for detecting this compound residues in cleaning validation samples [3].
This validated method is suitable for the determination of this compound in pharmaceutical formulations and can be used for stability studies as it separates the drug from its degradation products [2].
When you encounter a problem, following a structured approach can save time and resources. The workflow below outlines a logical troubleshooting process.
| Feature | Cephalexin | Mupirocin Topical |
|---|---|---|
| Drug Class | First-generation cephalosporin (systemic) [1] [2] | Pleuromutilin antibiotic (topical) [3] |
| Standard Regimen | Oral; 50 mg/kg/day in 3 divided doses for 7-10 days [4] [2] | Topical ointment/cream; applied 3 times daily for 5-10 days [1] [3] |
| Indication Scope | Extensive impetigo, bullous impetigo, systemic involvement [1] [2] | Localized, uncomplicated non-bullous impetigo [1] [2] |
| Reported Clinical Success | Comparable to mupirocin; 0% treatment failure in a direct comparative study [4] | Comparable to this compound; 0% treatment failure in a direct comparative study [4] |
| Mechanism of Action | Inhibits bacterial cell wall synthesis [5] | Inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase [3] |
| Spectrum of Activity | Covers S. aureus (methicillin-susceptible) and S. pyogenes [1] [2] | Covers S. aureus (including MRSA) and S. pyogenes [1] [3] |
| Common Adverse Effects | Gastrointestinal (e.g., diarrhea, nausea) [6] [5] | Local reactions (e.g., burning, stinging, pruritus at application site) [3] |
| Key Considerations | Preferred for more extensive infections; risk of systemic side effects [1] [2] | First-line for localized impetigo; minimal systemic absorption; emerging resistance is a concern [1] [3] |
The comparative efficacy of this compound and mupirocin is supported by direct and indirect clinical studies.
The following diagram illustrates the distinct antibacterial mechanisms of this compound and mupirocin at the cellular level.
(this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which disrupts the final cross-linking step of peptidoglycan formation. This leads to a defective cell wall and ultimately causes bacterial cell lysis and death [1] [2]. Mupirocin exerts its effect by specifically binding to bacterial isoleucyl-tRNA synthetase. This inhibits the incorporation of isoleucine into bacterial proteins, halting protein synthesis. At high concentrations, it also depletes cellular levels of charged tRNA, leading to the cessation of RNA synthesis and bacterial cell death [3].)
When evaluating these treatments for development or clinical guidance, several factors beyond raw efficacy are critical:
The rising threat of antimicrobial resistance necessitates continued research into new topical agents and the prudent use of existing ones to preserve their effectiveness [1] [8].
| Bacterial Organism | Cephalexin Modal MIC (μg/mL) | Ampicillin Modal MIC (μg/mL) | Data Source & Context |
|---|---|---|---|
| Group D Streptococci (Enterococci) | 200 | 1.6 | In vitro study of 93 recent clinical isolates [1]. |
| Staphylococcus aureus (MSSA) | Active [2] | Active (Note: Ineffective against penicillinase-producing strains) [3] | Clinical and in vitro summaries [2] [3]. |
| Escherichia coli | Active [2] | Active [2] | Clinical and in vitro summaries [2]. |
| Proteus mirabilis | Active [2] | Active [2] | Clinical and in vitro summaries [2]. |
| Haemophilus influenzae (non-beta-lactamase) | Active [2] | Active [2] | Clinical and in vitro summaries [2]. |
The data highlights several critical distinctions between the two antibiotics:
The comparative data is generated through standardized experimental methods. The workflow for a core in vitro test is as follows:
The primary methodologies used in the cited studies include:
For scientists in drug development, understanding the nuances beyond basic MIC data is crucial.
The choice between this compound and ampicillin in a clinical or research setting depends heavily on the target pathogen. Ampicillin is overwhelmingly superior for enterococcal infections, while this compound may be preferred for infections involving beta-lactamase-producing staphylococci.
Cephalosporins are categorized into five generations based on their development timeline and antimicrobial coverage. In general, each subsequent generation shows increased activity against Gram-negative bacteria and enhanced stability against bacterial beta-lactamases, though often with reduced potency against some Gram-positive organisms compared to earlier generations [1] [2].
The table below summarizes the core characteristics and bacterial coverage of each generation, using cephalexin as the representative agent for the first generation.
| Generation | Key Distinctions & Developments | Spectrum of Gram-Positive Activity | Spectrum of Gram-Negative Activity | Representative Agents |
|---|---|---|---|---|
| First | Foundational agents; excellent activity against Gram-positive cocci [1]. | Excellent against methicillin-sensitive Staphylococcus aureus (MSSA), Streptococcus pneumoniae, and Streptococcus pyogenes [3] [1] [2]. | Moderate; active against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis [3] [1]. | This compound [3], Cefazolin, Cefadroxil [1]. |
| Second | Developed with improved Gram-negative coverage and activity against some anaerobes [1] [4]. | Slightly less active than first-generation against Gram-positive cocci [1] [2]. | Improved; active against Haemophilus influenzae, Moraxella catarrhalis, Neisseria gonorrhoeae, and some Enterobacter spp. [1]. Cephamycins (e.g., Cefoxitin) are active against some anaerobes like Bacteroides fragilis [1] [2]. | Cefuroxime, Cefprozil, Cefoxitin, Cefaclor [4]. |
| Third | Markedly expanded Gram-negative coverage and ability to cross the blood-brain barrier; pivotal for treating meningitis [1] [5] [2]. | Reduced activity against staphylococci compared to earlier generations, though retains good activity against streptococci [1] [5] [2]. | Enhanced; effective against most Enterobacterales, Neisseria meningitidis, and H. influenzae [1] [2]. Ceftazidime and Cefoperazone are active against Pseudomonas aeruginosa [1] [2]. | Ceftriaxone, Cefotaxime, Ceftazidime, Cefixime [5]. |
| Fourth | Broad-spectrum agents with enhanced stability against many beta-lactamases [1]. | Improved Gram-positive activity, similar to first-generation agents like cefotaxime [1] [2]. | Similar to third-generation, plus reliable activity against P. aeruginosa and some AmpC beta-lactamase-producing organisms like Enterobacter spp. [1] [2]. | Cefepime [1] [2]. |
| Fifth (Anti-MRSA) | Unique activity against methicillin-resistant Staphylococcus aureus (MRSA) [1] [2]. | Excellent; active against MRSA, penicillin-resistant S. pneumoniae, and Enterococcus faecalis [1] [2]. | Similar to third-generation cephalosporins, but lacks activity against *P. aeruginosa* [1] [2]. | Ceftaroline, Ceftobiprole [1] [2]. |
This compound is an orally absorbed, first-generation cephalosporin approved by the FDA in 1971 [6]. Its clinical utility stems from its pharmacokinetic profile and reliable activity against common pathogens.
The following diagram illustrates this compound's mechanism of action and bacterial resistance pathways.
For researchers, understanding the experimental basis for this compound's activity and clinical application is crucial.
| Infection Type | Study Design & Participants | Comparison Groups | Primary Outcome | Key Findings & Conclusion |
|---|---|---|---|---|
| Uncomplicated Cellulitis [1] | RCT; 146 patients with uncomplicated cellulitis [1]. | This compound + Trimethoprim-sulfamethoxazole (TMP-SMX) vs. This compound + Placebo [1]. | Treatment success (clinical cure) at 2 weeks [1]. | No significant difference in cure rates (85% vs. 82%). Conclusion: Adding TMP-SMX for CA-MRSA coverage provided no additional benefit [1]. |
| MSSA Bacteremic Vertebral Osteomyelitis [2] | Retrospective cohort; 15 patients with MSSA bacteremia and vertebral osteomyelitis [2]. | IV antibiotics followed by oral this compound for treatment completion [2]. | Treatment success (symptom improvement, lab/imaging results) after this compound course [2]. | 87% treatment success rate without recurrence. Conclusion: Oral this compound is a reasonable option for completing therapy after initial IV control [2]. |
| Pediatric Respiratory Infections [3] | Retrospective cohort; pediatric patients with AOM, CAP, or pharyngitis during amoxicillin shortage [3]. | This compound vs. Amoxicillin and other alternatives [3]. | Return visit rates due to treatment failure or adverse events [3]. | No significant differences in return visit rates. Conclusion: this compound was an efficacious alternative empiric therapy [3]. |
For researchers, the methodologies of these key studies are outlined below:
Cellulitis RCT (2013) [1]:
Vertebral Osteomyelitis Study (2023) [2]:
This compound's position in therapy becomes clear when compared to other common antibiotics. The following diagram illustrates a decision-making pathway for selecting between these agents based on clinical scenario.
The table below provides a quantitative comparison of this compound against these alternatives based on the gathered data.
| Antibiotic | Drug Class | Typical Uses | Common Side Effects | Usual Dosage Frequency |
|---|---|---|---|---|
| This compound [4] [5] | First-generation Cephalosporin | Skin, bone, uncomplicated UTIs [4] | Diarrhea, mild rash [4] | 4 times daily (Q6h) for severe infections [4] |
| Amoxicillin [4] [5] | Penicillin | Respiratory infections, otitis media, sinusitis [4] [5] | Rash, nausea [4] | 2-3 times daily (BID/TID) [5] |
| Dicloxacillin [4] | Penicillinase-resistant penicillin | Suspected Staph. aureus skin infections [4] | GI upset, liver enzyme elevation [4] | 4 times daily (Q6h) [4] |
| Clindamycin [4] | Lincosamide | Anaerobic infections, penicillin allergy alternative [4] | Risk of C. difficile infection [4] | Every 8-12 hours (Q8h-Q12h) [4] |
| Azithromycin [4] | Macrolide | Atypical pneumonia, travel-related diarrhea [4] | GI upset, heart rhythm changes (QT prolongation) [4] | Once daily for 5 days [4] |
The data in the table is derived from established clinical and laboratory methods to confirm hypersensitivity and cross-reactivity.
The following diagram illustrates the decision pathway for evaluating a reported penicillin allergy, integrating these key experimental protocols.
In clinical practice, particularly in surgical prophylaxis, structured risk assessment guides antibiotic choice without requiring prior testing for all patients [3].
| Risk Category | Reported Index Reaction to Penicillin | Recommended Action Regarding Cephalexin |
|---|---|---|
| Low Risk | Side effects (e.g., GI upset, headache), non-urticarial rash, unknown/remote childhood reaction. | Administer this compound [3]. |
| Moderate Risk | Urticaria, angioedema, swelling, difficulty breathing (anaphylaxis) within past 5-10 years. | Refer for allergy testing if elective. If not tested, use an alternative (e.g., clindamycin) [3]. |
| High/Severe Risk | Severe cutaneous adverse reactions (SCARs) like Stevens-Johnson Syndrome (SJS), Toxic Epidermal Necrolysis (TEN), or organ injury. | Avoid all beta-lactams. Use alternatives (e.g., clindamycin, vancomycin) [3] [1]. |
| Degradation Method | Specific Process / Strain | Key Experimental Conditions | Performance & Key Findings | Source |
|---|
| Microbial Biodegradation | Brevundimonas sp. CEF1 | 450 mg/L CEX, 46°C, pH 8.4, 16% inoculum in Mineral Salt Medium | ► 94.26% degradation in 8 h ► Utilized CEX as sole carbon/energy source ► Genomic/transcriptomic analysis identified key genes | [1] | | Microbial Biodegradation | Glutamicibacter sp. S2 & Herbaspirillum sp. S8 | Microbial consortia in wastewater | ► Efficient degradation in wastewater ► Genomic analysis revealed degradation pathways ► Demonstrated synergistic bioaugmentation | [2] | | Electrochemical AOPs | Anodic Oxidation (AO) & Photo-assisted Fered-Fenton (PEF-Fered) | Boron-doped diamond (BDD) anode, flow reactor | ► PEF-Fered: ~100% CEX removal in <5 min ► AO: ~100% CEX removal in 90 min ► PEF-Fered more effective for rapid mineralization (TOC removal) | [3] | | Photochemical AOPs | UV/Sodium Persulfate (SPS) | 10 mg/L CEX, pH 3, 0.2 mM SPS | ► Efficient degradation and mineralization ► Improved biodegradability (BOD5/COD ratio) of solution | [4] | | Photochemical AOPs | Fenton Process | 10 mg/L CEX, pH 3, 3 mM H₂O₂, 0.3 mM Fe²⁺ | ► Efficient degradation and mineralization ► Improved biodegradability (BOD5/COD ratio) of solution | [4] |
For researchers looking to replicate or build upon these studies, here is a detailed look at two key methodologies.
This protocol outlines the isolation and experimental procedures for a highly efficient bacterial strain.
The experimental workflow for this protocol is as follows:
This protocol compares four EAOPs for the degradation of this compound.
Understanding the breakdown pathways is crucial for assessing the environmental fate and potential toxicity of degradation products.
The following diagram visualizes this multi-pathway biodegradation process:
This compound's environmental profile and degradation challenges can be better understood in a broader context.
| Nanomaterial | Adsorption Capacity (mg/g) | Key Characteristics & Mechanisms |
|---|---|---|
| Palygorskite (Clay mineral) | 112.36 [1] | High capacity; chemisorption, spontaneous, endothermic process; potential for regeneration [1]. |
| Amino-functionalized KIT-6 (Mesoporous Silica) | 107.8 [2] | Controlled release profile; capacity driven by chemical interactions between drug carboxyl groups and material amino groups [2]. |
| Nanoceria (Ce-PER, Ce-AMN) (Metal Oxide) | 65.9 [3] | High surface area; spontaneous adsorption; pseudo-second-order kinetics suggest chemisorption [3]. |
| Powdered Activated Carbon (PPAC) (Carbon-based) | 48.78 [4] | Derived from pomegranate peel; adsorption follows Langmuir isotherm and pseudo-second-order kinetics [4]. |
| Bauxite (Clay mineral) | 11.79 [1] | Lower capacity than palygorskite; chemisorption, spontaneous process; can be regenerated [1]. |
| Polyethylene Microplastics (Polymer) | Not specified | Low adsorption; governed by physical interactions and van der Waals forces [5]. |
To help you interpret the data, here is more context on the experimental conditions and methodologies behind these numbers.
Mechanisms of Adsorption: The interaction between this compound and the nanomaterial surface is a critical factor.
Key Experimental Protocols: The data in the table is typically generated through a set of standardized batch experiments.
The workflow below summarizes the general process for conducting these adsorption and regeneration experiments.
When selecting a nanomaterial for your specific application, consider these factors derived from the experimental data:
Irritant;Health Hazard